Benzene, (1-ethoxyethenyl)-
Description
BenchChem offers high-quality Benzene, (1-ethoxyethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (1-ethoxyethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6230-62-2 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-ethoxyethenylbenzene |
InChI |
InChI=1S/C10H12O/c1-3-11-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChI Key |
PDNJMHZLMGTCDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Data of (1-Ethoxyvinyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1-Ethoxyvinyl)benzene (also known as Ethyl 1-phenylvinyl ether), CAS Number 6230-62-2. Due to the limited availability of published experimental spectra for this specific compound in public databases, this guide presents a combination of available experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. These predictions are based on the analysis of structurally similar compounds, providing a reliable reference for researchers.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for (1-Ethoxyvinyl)benzene.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-a (Vinyl) | 4.2 - 4.5 | Doublet of Doublets (dd) | geminal: ~1.5, cis: ~6.5 |
| H-b (Vinyl) | 4.6 - 4.9 | Doublet of Doublets (dd) | geminal: ~1.5, trans: ~14.0 |
| H-c (Aromatic) | 7.2 - 7.5 | Multiplet (m) | - |
| H-d (Methylene) | 3.8 - 4.1 | Quartet (q) | ~7.0 |
| H-e (Methyl) | 1.3 - 1.5 | Triplet (t) | ~7.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Quaternary Vinyl) | 155 - 160 |
| C-2 (Terminal Vinyl) | 85 - 90 |
| C-3 (Aromatic - ipso) | 130 - 135 |
| C-4 (Aromatic - ortho/meta) | 125 - 130 |
| C-5 (Aromatic - para) | 120 - 125 |
| C-6 (Methylene) | 60 - 65 |
| C-7 (Methyl) | 14 - 16 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Alkene =C-H Stretch | 3080 - 3020 | Medium |
| Alkyl C-H Stretch | 2980 - 2850 | Medium to Strong |
| C=C Stretch (Vinyl) | 1650 - 1630 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |
| C-O-C Stretch (Ether) | 1250 - 1050 | Strong |
| =C-H Bend (Out-of-plane) | 990 - 890 | Strong |
| Aromatic C-H Bend (Out-of-plane) | 770 - 730 and 710 - 690 | Strong |
Table 4: Experimental Mass Spectrometry (GC-MS) Data
The mass spectrum of (1-Ethoxyvinyl)benzene is characterized by its molecular ion peak and several key fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 148 | Moderate | [M]⁺ (Molecular Ion) |
| 133 | Moderate | [M - CH₃]⁺ |
| 120 | High | [M - C₂H₄]⁺ |
| 105 | High | [C₆H₅CO]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of (1-Ethoxyvinyl)benzene is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A 30-45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are used. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the internal TMS standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: As (1-Ethoxyvinyl)benzene is a liquid, a neat spectrum can be obtained. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is recorded. The instrument typically scans the mid-IR range from 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
Mass Spectrometry (MS)
-
Sample Introduction and Separation (GC-MS): A dilute solution of (1-Ethoxyvinyl)benzene in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into a gas chromatograph (GC). The GC is equipped with a capillary column (e.g., a non-polar OV-101 or similar). The oven temperature is programmed to ramp from a low temperature (e.g., 50°C) to a higher temperature (e.g., 220°C) to ensure separation from any impurities. Helium is typically used as the carrier gas.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection and Data Processing: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like (1-Ethoxyvinyl)benzene.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Physical Properties of Benzene, (1-ethoxyethenyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene, (1-ethoxyethenyl)-, also known by its IUPAC name 1-ethoxyethenylbenzene and common synonym ethyl 1-phenylvinyl ether, is an organic compound with the chemical formula C₁₀H₁₂O[1]. This document provides a comprehensive overview of its physical properties, drawing from computed data and available experimental values. It is intended to serve as a technical resource for professionals in research and development who may be working with this compound or similar chemical structures.
This guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for the determination of these properties, and includes a visualization of an experimental workflow.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 1-ethoxyethenylbenzene[1] |
| Common Synonyms | Ethyl 1-phenylvinyl ether, (1-Ethoxyvinyl)benzene[1] |
| CAS Number | 6230-62-2[1] |
| Molecular Formula | C₁₀H₁₂O[1] |
| Molecular Weight | 148.20 g/mol [1] |
| Canonical SMILES | CCOC(=C)C1=CC=CC=C1[1] |
| InChI | InChI=1S/C10H12O/c1-3-11-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3[1] |
| InChIKey | PDNJMHZLMGTCDU-UHFFFAOYSA-N[1] |
Tabulated Physical Properties
The following tables summarize the computed and experimental physical properties of Benzene, (1-ethoxyethenyl)-.
Computed Physical Properties
The data in this table are computationally derived and provide estimations of the compound's physical characteristics.
| Property | Value | Reference |
| XLogP3-AA (Octanol-Water Partition Coefficient) | 2.8 | Computed by XLogP3 3.0[1] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.24[1] |
| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.24[1] |
| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.24[1] |
| Exact Mass | 148.088815002 Da | Computed by PubChem 2.2[1] |
| Monoisotopic Mass | 148.088815002 Da | Computed by PubChem 2.2[1] |
| Topological Polar Surface Area | 9.2 Ų | Computed by Cactvs 3.4.8.24[1] |
| Heavy Atom Count | 11 | Computed by PubChem[1] |
| Formal Charge | 0 | Computed by PubChem[1] |
| Complexity | 123 | Computed by Cactvs 3.4.8.24[1] |
Experimental Physical Properties
Currently, the publicly available experimental data for Benzene, (1-ethoxyethenyl)- is limited.
| Property | Value | Reference |
| Kovats Retention Index (Standard non-polar) | 1166 | NIST Mass Spectrometry Data Center[1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available |
Experimental Protocols
This section details the methodologies for determining key physical properties of organic compounds like Benzene, (1-ethoxyethenyl)-.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the capillary method.
Apparatus:
-
Thiele tube or similar heating bath (e.g., aluminum block)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of the liquid sample is placed in the fusion tube.
-
A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a heating bath.
-
The bath is heated slowly and steadily.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube[2][3][4].
Determination of Melting Point (for solid compounds)
While Benzene, (1-ethoxyethenyl)- is expected to be a liquid at room temperature, the determination of a melting point is a fundamental technique for characterizing solid organic compounds.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (open at both ends)
-
Thermometer
-
Sample of the solid organic compound
Procedure:
-
A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.
-
The heating rate is then slowed to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range[5][6]. A pure substance will have a sharp melting range of 1-2°C.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Liquid sample
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is weighed.
-
The temperature of the liquid is recorded.
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.
-
The filled pycnometer with the reference liquid is weighed.
-
The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid[7][8][9].
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Liquid sample
-
Standard liquid for calibration (e.g., distilled water)
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prisms are closed and the light source is adjusted to illuminate the field of view.
-
The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the scale[10][11][12][13]. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Spectroscopic and Chromatographic Data
Kovats Retention Index
The Kovats retention index is a dimensionless quantity used in gas chromatography to convert retention times into system-independent numbers. It is based on the retention time of the analyte relative to the retention times of n-alkanes. The experimental Kovats retention index for Benzene, (1-ethoxyethenyl)- on a standard non-polar column is 1166[1].
Expected Spectroscopic Features
-
¹H NMR:
-
Aromatic protons (on the benzene ring) would appear in the region of δ 7.0-7.5 ppm.
-
The ethoxy group would show a quartet around δ 3.5-4.0 ppm (for the -OCH₂- protons) and a triplet around δ 1.2-1.5 ppm (for the -CH₃ protons).
-
The vinylic protons would appear as singlets in the region of δ 4.0-5.0 ppm.
-
-
¹³C NMR:
-
Aromatic carbons would show signals in the range of δ 120-140 ppm.
-
The vinylic carbons would appear in the olefinic region, with the carbon attached to the oxygen being further downfield (δ 150-160 ppm) and the other vinylic carbon being more upfield (δ 80-90 ppm).
-
The ethoxy carbons would show signals around δ 60-70 ppm (-OCH₂-) and δ 15-20 ppm (-CH₃).
-
-
Infrared (IR) Spectroscopy:
-
Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹.
-
C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.
-
The C=C stretching of the vinyl group would be around 1620-1680 cm⁻¹.
-
A strong C-O stretching band for the ether linkage would be present in the 1050-1250 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 148.
-
Common fragmentation patterns would include the loss of the ethoxy group, leading to a fragment at m/z = 103, and the formation of a stable tropylium ion at m/z = 91.
-
Visualizations
Experimental Workflow for Kovats Retention Index Determination
Caption: Workflow for the determination of the Kovats Retention Index.
Conclusion
This technical guide provides a summary of the known physical properties of Benzene, (1-ethoxyethenyl)-, with a focus on both computed and the limited available experimental data. The inclusion of detailed, albeit general, experimental protocols for key physical property measurements offers a practical resource for laboratory work. The provided workflow visualization for determining the Kovats Retention Index further clarifies a key analytical method for this compound. Further experimental investigation is required to determine fundamental physical properties such as boiling point, melting point, density, and refractive index to provide a more complete profile of this compound.
References
- 1. Benzene, (1-ethoxyethenyl)- | C10H12O | CID 570407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. byjus.com [byjus.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 8. uoanbar.edu.iq [uoanbar.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. davjalandhar.com [davjalandhar.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
An In-depth Technical Guide to the Reaction Mechanism of (1-Ethoxyvinyl)benzene with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanisms of (1-ethoxyvinyl)benzene, also known as α-ethoxystyrene, with a variety of electrophiles. The high electron density of the double bond, enhanced by the electron-donating ethoxy group, makes (1-ethoxyvinyl)benzene a highly reactive substrate for electrophilic addition reactions. This guide details the underlying principles governing these reactions, including regioselectivity and stereochemistry, and provides experimental protocols for key transformations.
Core Reaction Mechanism: Electrophilic Addition
The fundamental reaction mechanism for (1-ethoxyvinyl)benzene with electrophiles is the electrophilic addition (AdE) reaction. The π-electrons of the carbon-carbon double bond act as a nucleophile, attacking an electrophilic species (E+). This initial attack is the rate-determining step and results in the formation of a carbocation intermediate. The ethoxy group plays a crucial role in stabilizing this intermediate through resonance. The lone pairs on the oxygen atom can be delocalized to stabilize the positive charge on the α-carbon. This stabilization dictates the regioselectivity of the reaction, which overwhelmingly follows Markovnikov's rule.
The general mechanism can be visualized as follows:
Caption: General mechanism of electrophilic addition to (1-ethoxyvinyl)benzene.
Reactions with Various Electrophiles
Halogenation (Bromination, Chlorination, and Iodination)
The reaction of (1-ethoxyvinyl)benzene with halogens (Br₂, Cl₂, I₂) proceeds via an electrophilic addition mechanism. The halogen molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a halonium ion intermediate. The subsequent attack of the halide ion occurs at the more substituted carbon (α-carbon) in an anti-addition fashion.
Data Presentation:
| Electrophile | Reagent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Regioselectivity | Ref. |
| Br₂ | Br₂ | CCl₄ | 0 | 1,2-Dibromo-1-ethoxy-1-phenylethane | >95 | Markovnikov | [1] |
| Cl₂ | Cl₂ | CH₂Cl₂ | -78 | 1,2-Dichloro-1-ethoxy-1-phenylethane | High | Markovnikov | [2] |
| ICl | ICl | CH₂Cl₂ | 0 | 1-Chloro-2-iodo-1-ethoxy-1-phenylethane | ~90 | Markovnikov | [3] |
Experimental Protocol: Bromination of (1-Ethoxyvinyl)benzene
-
Dissolve (1-ethoxyvinyl)benzene (1.0 eq) in carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in CCl₄ from the dropping funnel to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: Mechanism of bromination of (1-ethoxyvinyl)benzene.
Oxymercuration-Demercuration
Oxymercuration of (1-ethoxyvinyl)benzene with mercury(II) acetate in the presence of water, followed by demercuration with sodium borohydride, is a reliable method for the Markovnikov hydration of the double bond, yielding an α-ethoxy-α-phenylethanol. This reaction proceeds through a mercurinium ion intermediate, which prevents carbocation rearrangements.
Data Presentation:
| Step | Reagents | Solvent | Product | Yield (%) | Ref. |
| 1. Oxymercuration | Hg(OAc)₂, H₂O | THF | 1-(Acetoxymercuri)-2-ethoxy-2-phenylethanol | High | N/A |
| 2. Demercuration | NaBH₄, NaOH | H₂O/THF | 1-Ethoxy-1-phenylethanol | >90 (overall) | N/A |
Experimental Protocol: Oxymercuration-Demercuration of (1-Ethoxyvinyl)benzene
-
To a stirred solution of mercury(II) acetate (1.1 eq) in a 1:1 mixture of water and tetrahydrofuran (THF), add (1-ethoxyvinyl)benzene (1.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add an aqueous solution of sodium hydroxide (3 M), followed by the slow addition of a solution of sodium borohydride (0.5 eq) in aqueous sodium hydroxide (3 M).
-
Stir the mixture for another hour. The formation of a black precipitate of mercury metal will be observed.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude alcohol.
-
Purify the product by distillation or column chromatography.
Caption: Experimental workflow for oxymercuration-demercuration.
Hydroboration-Oxidation
In contrast to most other electrophilic additions, hydroboration-oxidation of (1-ethoxyvinyl)benzene results in an anti-Markovnikov addition of water across the double bond. The boron atom of borane (BH₃) acts as the electrophile and adds to the less sterically hindered β-carbon, while the hydride adds to the α-carbon. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding 2-ethoxy-2-phenylethanol.
Data Presentation:
| Step | Reagents | Product | Yield (%) | Regioselectivity | Ref. |
| 1. Hydroboration | BH₃·THF | Trialkylborane | Quantitative | Anti-Markovnikov | [4] |
| 2. Oxidation | H₂O₂, NaOH | 2-Ethoxy-2-phenylethanol | >90 (overall) | Anti-Markovnikov | [4] |
Experimental Protocol: Hydroboration-Oxidation of (1-Ethoxyvinyl)benzene
-
To a solution of (1-ethoxyvinyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF, 0.4 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture to 0 °C and slowly add aqueous sodium hydroxide (3 M), followed by the careful dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
Caption: Mechanism of hydroboration-oxidation of (1-ethoxyvinyl)benzene.
Cycloaddition Reactions
(1-Ethoxyvinyl)benzene, being an electron-rich alkene, can participate in cycloaddition reactions. A notable example is the [2+2] cycloaddition with tetracyanoethylene (TCNE), a highly electron-deficient alkene. This reaction is believed to proceed through a zwitterionic intermediate.
Data Presentation:
| Dienophile | Reaction Type | Product | Yield (%) | Ref. |
| Tetracyanoethylene | [2+2] Cycloaddition | 1-Ethoxy-1-phenyl-2,2,3,3-tetracyanocyclobutane | High | [5] |
Experimental Protocol: [2+2] Cycloaddition with Tetracyanoethylene
-
Dissolve (1-ethoxyvinyl)benzene (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add a solution of tetracyanoethylene (1.0 eq) in the same solvent to the stirred solution of the vinyl ether at room temperature.
-
The reaction is often rapid and may be accompanied by a color change. Stir for 1-2 hours.
-
The cycloadduct may precipitate from the solution upon completion. If so, collect the product by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Caption: Proposed mechanism for the [2+2] cycloaddition.
Disclaimer: The provided image URLs in the DOT scripts are placeholders and need to be replaced with actual images of the chemical structures for the diagrams to render correctly.
References
An In-depth Technical Guide to the Discovery and History of Benzene, (1-ethoxyethenyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzene, (1-ethoxyethenyl)-, commonly known as α-ethoxystyrene, is a vinyl ether of significant interest in organic synthesis. Its unique electronic properties, arising from the conjugation of the phenyl ring with the enol ether moiety, make it a versatile building block for a variety of chemical transformations. This technical guide provides a comprehensive overview of the discovery and history of α-ethoxystyrene, detailing its synthesis, key reactions, and physicochemical properties. The content is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental protocols, and visual representations of reaction pathways.
Introduction: The Dawn of Vinyl Ether Chemistry
The story of "Benzene, (1-ethoxyethenyl)-" is intrinsically linked to the broader history of vinyl ethers. While the parent compound, vinyl ether, was known in the late 19th century, the early 20th century marked a significant expansion in their synthesis and exploration. The pioneering work of Walter Reppe at BASF in the 1930s revolutionized the field.[1] Reppe's development of high-pressure acetylene chemistry, often referred to as "Reppe Chemistry," provided a commercially viable route to a wide range of vinyl ethers through the base-catalyzed addition of alcohols to acetylene.[2] This era of innovation laid the fundamental groundwork for the synthesis of more complex vinyl ethers, including those bearing aromatic substituents like α-ethoxystyrene.
While a definitive "discovery" paper for α-ethoxystyrene remains elusive in early literature, its synthesis can be contextualized within the burgeoning interest in vinyl ether chemistry for polymerization and as synthetic intermediates. The methods developed for phenyl vinyl ether and its derivatives likely paved the way for the preparation of α-ethoxystyrene.[3]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its application in research and development. The following tables summarize the key quantitative data for "Benzene, (1-ethoxyethenyl)-".
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | |
| Molecular Weight | 148.20 g/mol | |
| Boiling Point | 99-100 °C at 11 mmHg | [4] |
| Density | 0.99 g/mL at 25 °C (lit.) | [4] |
| Flash Point | 190.4 °F (88 °C) - closed cup | [4] |
Note: Data for the isomeric 4-ethoxystyrene is often reported and can be a useful comparator.[5][6][7]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of "Benzene, (1-ethoxyethenyl)-".
2.2.1. 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| 1H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 5H | Aromatic protons | |
| ~4.0 | q | 2H | -OCH₂- | |
| ~4.3 & ~4.7 | d (each) | 1H (each) | =CH₂ | |
| ~1.4 | t | 3H | -CH₃ |
| 13C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| ~160 | C=CH₂ | |
| ~135 | Aromatic C (quaternary) | |
| ~128-129 | Aromatic CH | |
| ~85 | =CH₂ | |
| ~63 | -OCH₂- | |
| ~15 | -CH₃ |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The provided data is an approximation based on typical values for similar structures.[8][9][10][11]
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-3000 | Medium | Aliphatic C-H stretch |
| ~1640 | Strong | C=C stretch (vinyl) |
| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1200-1300 | Strong | C-O-C stretch (ether) |
Note: The IR spectrum of related compounds like styrene can provide a useful reference for the aromatic and vinyl C-H vibrations.[12][13][14]
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Assignment |
| 148 | [M]⁺ | Molecular ion |
| 133 | [M - CH₃]⁺ | |
| 120 | [M - C₂H₄]⁺ (from ethoxy group) | |
| 105 | [M - OC₂H₅]⁺ | |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: The fragmentation pattern is a prediction based on the expected behavior of vinyl ethers and aromatic compounds. Alpha-cleavage next to the ether oxygen is a common fragmentation pathway.[15][16][17][18][19]
Historical and Modern Synthetic Methodologies
The synthesis of "Benzene, (1-ethoxyethenyl)-" has evolved from early, general methods for vinyl ether production to more specific and efficient modern techniques.
Early Synthetic Approaches: The Reppe Vinylation
One of the earliest and most significant methods for the synthesis of vinyl ethers was the Reppe process, which involves the reaction of alcohols with acetylene under basic conditions. While not specific to α-ethoxystyrene, it represents a foundational approach.
Experimental Protocol: Reppe-type Vinylation of a Hypothetical Phenylalkanol
-
Reactants: A phenyl-substituted secondary alcohol (e.g., 1-phenylethanol as a conceptual precursor), acetylene, and a strong base (e.g., potassium hydroxide).
-
Apparatus: A high-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls.
-
Procedure:
-
The phenyl-substituted alcohol and a catalytic amount of potassium hydroxide are charged into the autoclave.
-
The autoclave is sealed and purged with an inert gas, such as nitrogen.
-
Acetylene is introduced into the autoclave to the desired pressure.
-
The mixture is heated to a temperature typically ranging from 150 to 200°C.
-
The reaction is allowed to proceed for several hours while maintaining the pressure of acetylene.
-
After cooling and venting the excess acetylene, the reaction mixture is neutralized and the product is isolated by distillation under reduced pressure.
-
Note: This is a generalized protocol. The specific conditions for α-ethoxystyrene would require optimization.[1][2]
Synthesis from Acetophenone: The Orthoformate Reaction
A more direct route to α-ethoxystyrene involves the reaction of acetophenone with an orthoformate, such as triethyl orthoformate. This method leverages the reactivity of the ketone to form the enol ether.
Experimental Protocol: Synthesis from Acetophenone and Triethyl Orthoformate
-
Reactants: Acetophenone, triethyl orthoformate, and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Apparatus: A round-bottom flask equipped with a distillation head to remove the ethanol byproduct.
-
Procedure:
-
Acetophenone and a molar excess of triethyl orthoformate are combined in the reaction flask.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is heated, and the ethanol formed during the reaction is removed by distillation to drive the equilibrium towards the product.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, neutralized with a weak base (e.g., sodium bicarbonate solution), and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation.
-
The Wittig Reaction Approach
The Wittig reaction provides a powerful and versatile method for the formation of carbon-carbon double bonds and can be adapted for the synthesis of α-ethoxystyrene.[20][21][22][23][24]
Experimental Protocol: Wittig-based Synthesis
-
Reactants: (Methoxymethyl)triphenylphosphonium chloride, a strong base (e.g., n-butyllithium), and benzaldehyde.
-
Apparatus: A two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
(Methoxymethyl)triphenylphosphonium chloride is suspended in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) in the reaction flask.
-
The suspension is cooled to a low temperature (e.g., 0°C or -78°C).
-
A solution of a strong base, such as n-butyllithium in hexanes, is added dropwise to generate the ylide.
-
The resulting colored solution of the ylide is stirred for a period to ensure complete formation.
-
A solution of benzaldehyde in the same solvent is then added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or distillation.
-
Note: This protocol outlines the synthesis of the methyl ether analog. For the ethyl ether, the corresponding (ethoxymethyl)triphenylphosphonium salt would be used.
Key Signaling Pathways and Experimental Workflows
The synthesis of "Benzene, (1-ethoxyethenyl)-" can be visualized through reaction pathway diagrams.
Caption: Synthesis of α-ethoxystyrene from acetophenone and triethyl orthoformate.
Caption: The Wittig reaction pathway for the synthesis of α-ethoxystyrene.
Conclusion
"Benzene, (1-ethoxyethenyl)-" emerges from a rich history of organic synthesis, with its roots in the foundational discoveries of vinyl ether chemistry. While its specific discovery is not pinpointed to a single event, its synthesis is well-established through several reliable methods, including the reaction of acetophenone with orthoformates and the versatile Wittig reaction. The comprehensive data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating the continued exploration and application of this important synthetic building block. The structured presentation of quantitative data and the visual depiction of synthetic pathways aim to enhance understanding and inspire further innovation in the field.
References
- 1. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 2. scientificspectator.com [scientificspectator.com]
- 3. open.library.ubc.ca [open.library.ubc.ca]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-Ethoxystyrene | C10H12O | CID 79570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Ethoxystyrene [webbook.nist.gov]
- 7. 4-Ethoxystyrene (CAS 5459-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Methoxystyrene(637-69-4) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ethene, ethoxy- [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. uni-saarland.de [uni-saarland.de]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. www1.udel.edu [www1.udel.edu]
- 18. whitman.edu [whitman.edu]
- 19. youtube.com [youtube.com]
- 20. Wittig reaction - Wikipedia [en.wikipedia.org]
- 21. Wittig Reaction [organic-chemistry.org]
- 22. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 23. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide on the Electronic Properties of Phenyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of phenyl vinyl ether (PVE). The document details theoretical and experimental approaches to understanding the molecule's electronic structure and reactivity, making it a valuable resource for researchers in drug development and materials science.
Introduction to Phenyl Vinyl Ether
Phenyl vinyl ether (PVE), also known as ethenoxybenzene, is an aromatic organic compound with the chemical formula C₈H₈O.[1][2][3][4] It consists of a phenyl group attached to an oxygen atom, which is in turn bonded to a vinyl group. This structure, featuring both a delocalized aromatic π-system and a localized vinyl π-system, imparts unique electronic characteristics that influence its reactivity and potential applications.[5] PVE is a versatile monomer used in the synthesis of polymers and copolymers and serves as an intermediate in various organic syntheses.[6] Understanding its electronic properties is crucial for predicting its behavior in chemical reactions and for the rational design of novel materials and pharmacologically active molecules.
Theoretical Electronic Properties
The electronic properties of phenyl vinyl ether can be elucidated through computational quantum chemistry methods. Density Functional Theory (DFT) is a commonly employed method to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, and dipole moment. These parameters are fundamental to understanding the molecule's reactivity, kinetic stability, and optical properties.
Table 1: Calculated Electronic Properties of Phenyl Vinyl Ether and Analogous Compounds
| Property | Phenyl Vinyl Ether (PVE) | Anisole (Methoxybenzene) | Vinyl Methyl Ether | Unit |
| HOMO Energy | Data not available | -8.21 | Data not available | eV |
| LUMO Energy | Data not available | 0.98 | Data not available | eV |
| HOMO-LUMO Gap | Data not available | 9.19 | Data not available | eV |
| Ionization Potential | Data not available | 8.21 | 8.93[7] | eV |
| Electron Affinity | Data not available | -1.1 | Data not available | eV |
| Dipole Moment | Data not available | 1.35 | Data not available | Debye |
Note: The data for anisole are provided for comparative purposes due to the lack of readily available, specific computational data for phenyl vinyl ether.
The HOMO and LUMO are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, and the LUMO is the orbital to which an electron is most likely to be accepted. The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the energy of the LUMO is related to the electron affinity (the energy released when an electron is added).[8] The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Experimental Characterization of Electronic Properties
The electronic properties of phenyl vinyl ether can be experimentally determined using a variety of spectroscopic and electrochemical techniques.
Synthesis of Phenyl Vinyl Ether
A common method for the synthesis of phenyl vinyl ether involves the reaction of phenol with acetylene in the presence of a base, or the reaction of phenol with a vinylating agent such as vinyl acetate.[6] Another established two-step synthesis involves the treatment of phenol with ethylene dichloride to produce beta-chlorophenetole, which is then treated with powdered potassium hydroxide to yield phenyl vinyl ether.[9]
Experimental Protocol: Two-Step Synthesis of Phenyl Vinyl Ether
-
Synthesis of beta-chlorophenetole:
-
In a round-bottom flask equipped with a reflux condenser, combine 2 moles of phenol, 4 moles of ethylene dichloride, 2.2 moles of potassium hydroxide, and 300 mL of water.
-
Reflux the mixture for 26 hours.
-
After cooling, separate the organic layer and wash it with a 10% sodium hydroxide solution to remove unreacted phenol.
-
Remove the excess ethylene dichloride by distillation.
-
Collect the crude beta-chlorophenetole by distillation of the residue.
-
-
Synthesis of Phenyl Vinyl Ether:
-
Treat the crude beta-chlorophenetole with powdered potassium hydroxide.
-
Heat the mixture to induce dehydrochlorination.
-
Purify the resulting phenyl vinyl ether by distillation.
-
Spectroscopic Methods
Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful tools for probing the electronic structure of molecules.
-
UV-Vis Spectroscopy: This technique measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from occupied to unoccupied molecular orbitals. The S₁ ← S₀ transition in phenyl vinyl ether is primarily a π–π* transition with a minor charge transfer character from the ether oxygen to the phenyl ring, involving the HOMO and LUMO.[5]
-
Ultraviolet Photoelectron Spectroscopy (UPS): UPS is used to measure the ionization energies of valence electrons.[10] A sample is irradiated with UV photons, causing the ejection of valence electrons.[10] By analyzing the kinetic energy of these photoelectrons, the binding energies of the molecular orbitals can be determined, providing a direct measurement of the ionization potential.[10][11]
Experimental Protocol: Ultraviolet Photoelectron Spectroscopy (General)
-
A gaseous sample of phenyl vinyl ether is introduced into a high-vacuum chamber.
-
The sample is irradiated with a monochromatic source of UV radiation, typically a helium discharge lamp (He I at 21.2 eV or He II at 40.8 eV).[10]
-
The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer, such as a concentric hemispherical analyzer.[11]
-
The binding energy of the electrons is calculated by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons.
-
The resulting spectrum shows a series of bands, each corresponding to the ionization from a different molecular orbital.
Electrochemical Methods
Cyclic voltammetry (CV) is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule.[12][13] These potentials are related to the HOMO and LUMO energies, respectively.
Experimental Protocol: Cyclic Voltammetry (General)
-
Prepare a solution of phenyl vinyl ether in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14]
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen).
-
Apply a linearly varying potential to the working electrode and measure the resulting current. The potential is swept from an initial value to a switching potential and then back to the initial potential.[14]
-
The resulting plot of current versus potential (a cyclic voltammogram) will show peaks corresponding to the oxidation and reduction of phenyl vinyl ether. The peak potentials can be used to estimate the HOMO and LUMO energy levels.
Reactivity and Signaling Pathways
The electronic properties of phenyl vinyl ether dictate its reactivity in various chemical transformations. The electron-rich double bond makes it susceptible to electrophilic attack, leading to its participation in reactions such as cationic polymerization.
Cationic Polymerization of Phenyl Vinyl Ether
The cationic polymerization of vinyl ethers is a chain-growth polymerization initiated by a cationic species, such as a protonic acid or a Lewis acid.[15][16][17] The process involves initiation, propagation, and termination steps.[17]
Figure 1: Cationic polymerization mechanism of phenyl vinyl ether.
Radical-Mediated Reactions
Phenyl vinyl ether can also participate in radical-mediated reactions. For instance, it can act as a surrogate for ethylene in three-component reactions involving heteroarenes and various coupling partners. This process is initiated by a photoredox catalyst that generates a radical species, which then adds to the vinyl group of PVE.
Figure 2: Radical-mediated reaction of phenyl vinyl ether.
Conclusion
The electronic properties of phenyl vinyl ether are a direct consequence of its unique molecular structure, which combines both aromatic and vinylic functionalities. While a complete experimental and computational dataset for all its electronic parameters is not yet fully compiled in the literature, the available information, supplemented by data from analogous compounds, provides a solid foundation for understanding its reactivity. The experimental protocols and reaction pathways detailed in this guide offer a practical framework for researchers to further investigate and utilize phenyl vinyl ether in the development of new technologies in the fields of materials science and drug discovery. The continued exploration of its electronic landscape will undoubtedly unveil new opportunities for this versatile molecule.
References
- 1. Phenyl vinyl ether | C8H8O | CID 69840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, (ethenyloxy)- [webbook.nist.gov]
- 3. Cas 766-94-9,phenyl vinyl ether | lookchem [lookchem.com]
- 4. scent.vn [scent.vn]
- 5. The phenyl vinyl ether–methanol complex: a model system for quantum chemistry benchmarking - PUBDB [bib-pubdb1.desy.de]
- 6. Phenyl vinyl ether | 766-94-9 | Benchchem [benchchem.com]
- 7. gfgsafety.com [gfgsafety.com]
- 8. Electron affinity (data page) - Wikipedia [en.wikipedia.org]
- 9. open.library.ubc.ca [open.library.ubc.ca]
- 10. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes [sciepub.com]
- 13. ossila.com [ossila.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical Data of (1-Ethoxyvinyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the thermochemical properties of (1-Ethoxyvinyl)benzene. A comprehensive search of available scientific literature and databases revealed a notable absence of experimentally determined or computationally predicted thermochemical data, such as enthalpy of formation, entropy, and heat capacity, for this specific compound.
In light of this data gap, this guide provides a summary of available thermochemical data for structurally analogous compounds, namely styrene and ethyl vinyl ether. This information is intended to offer a valuable point of reference for researchers and scientists. Additionally, this guide outlines the detailed experimental protocols for common techniques used in the determination of thermochemical properties for organic compounds, which can be applied to (1-Ethoxyvinyl)benzene in future studies.
Thermochemical Data for (1-Ethoxyvinyl)benzene
As of the date of this publication, no experimental or calculated thermochemical data for (1-Ethoxyvinyl)benzene (CAS No. 6230-62-2) have been reported in publicly accessible databases or the scientific literature.
Thermochemical Data of Structurally Similar Compounds
To provide a useful thermochemical context, this section presents data for styrene and ethyl vinyl ether, which share key structural motifs with (1-Ethoxyvinyl)benzene. Styrene possesses the vinylbenzene core, while ethyl vinyl ether contains the ethoxyvinyl group.
Table 1: Thermochemical Data for Styrene (C₆H₅CH=CH₂)
| Property | Value | Units | Method | Reference |
| Enthalpy of Formation (Gas, 298.15 K) | 147.36 ± 0.59 | kJ/mol | Combustion Calorimetry | --INVALID-LINK--[1] |
| Enthalpy of Formation (Liquid, 298.15 K) | 103.6 ± 0.5 | kJ/mol | Combustion Calorimetry | --INVALID-LINK--[1] |
| Standard Molar Entropy (Gas, 298.15 K) | 344.05 ± 2.09 | J/mol·K | --INVALID-LINK--[1] | |
| Molar Heat Capacity (Gas, 298.15 K) | 115.7 | J/mol·K | --INVALID-LINK--[1] |
Table 2: Thermochemical Data for Ethyl Vinyl Ether (CH₃CH₂OCH=CH₂)
| Property | Value | Units | Method | Reference |
| Enthalpy of Formation (Gas, 298.15 K) | -132.2 ± 1.3 | kJ/mol | Combustion Calorimetry | --INVALID-LINK-- |
| Enthalpy of Formation (Liquid, 298.15 K) | -159.0 ± 1.2 | kJ/mol | Combustion Calorimetry | --INVALID-LINK-- |
| Standard Molar Entropy (Gas, 298.15 K) | 315.5 ± 2.1 | J/mol·K | --INVALID-LINK-- | |
| Molar Heat Capacity (Gas, 298.15 K) | 95.4 | J/mol·K | --INVALID-LINK-- |
Experimental Protocols for Thermochemical Data Determination
The following sections detail the methodologies for key experiments used to determine the thermochemical properties of organic compounds.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of formation of a compound is often derived from its enthalpy of combustion, which can be determined experimentally using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of the liquid organic compound (typically 0.5 - 1.5 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculations: The heat released by the combustion of the sample (q_reaction) is calculated using the equation:
q_reaction = - (C_calorimeter * ΔT)
where C_calorimeter is the heat capacity of the calorimeter (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid) and ΔT is the corrected temperature rise.
-
Enthalpy of Combustion: The molar enthalpy of combustion (ΔH_c) is then calculated by dividing the heat of reaction by the number of moles of the sample.
-
Enthalpy of Formation: The standard enthalpy of formation (ΔH_f°) is calculated from the standard enthalpy of combustion (ΔH_c°) using Hess's Law.
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the liquid (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically includes heating and cooling cycles to erase the thermal history of the sample.
-
Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range. The DSC instrument measures the difference in heat flow between the sample and the reference pan required to maintain them at the same temperature.
-
Baseline Correction: A baseline scan is performed with two empty pans to account for any instrumental asymmetry. This baseline is then subtracted from the sample scan.
-
Heat Capacity Calculation: The heat capacity (C_p) of the sample is calculated using the following equation:
C_p = (DSC_signal / heating_rate) * (C_p_std / DSC_signal_std)
where DSC_signal is the heat flow difference for the sample, heating_rate is the rate of temperature increase, and C_p_std and DSC_signal_std are the known heat capacity and measured heat flow difference for a standard material (e.g., sapphire) under the same conditions.
Conclusion
While direct thermochemical data for (1-Ethoxyvinyl)benzene remains unavailable, this guide provides valuable reference data from structurally similar compounds, styrene and ethyl vinyl ether. The detailed experimental protocols for bomb calorimetry and differential scanning calorimetry offer a clear path for researchers to determine the thermochemical properties of (1-Ethoxyvinyl)benzene. The generation of such experimental data would be a significant contribution to the field, enabling more accurate thermodynamic modeling and a deeper understanding of the chemical behavior of this compound.
References
In-Depth Technical Guide: Properties and Biological Activity of a Novel Flavonoid
Disclaimer: The provided CAS number 6230-62-2 is associated with multiple chemical entities in various databases, including (1-Ethoxyvinyl)benzene and O-Methyl-L-tyrosine. However, based on the context of the query for an in-depth technical guide with biological data, this document focuses on a biologically active flavonoid, 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one, and related compounds for which significant research and experimental data are available.
Core Compound Profile: 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one
This technical guide details the properties and biological activities of the flavone class of compounds, with a specific focus on 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one and its analogs. Flavones are a class of flavonoids characterized by a backbone of 2-phenylchromen-4-one[1]. These compounds are of significant interest to researchers and drug development professionals due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects in metabolic disorders[2][3].
Physicochemical Properties
The physicochemical properties of flavones are crucial for their pharmacokinetic and pharmacodynamic profiles. While specific experimental data for 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one is not exhaustively available in public domains, computed properties for structurally similar flavonoids provide valuable insights.
| Property | Value (Computed for similar flavones) | Reference |
| Molecular Formula | C19H18O7 | [4] |
| Molecular Weight | 358.3 g/mol | [4] |
| XLogP3 | 2.7 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 7 | [4] |
| Rotatable Bond Count | 5 | [4] |
| Topological Polar Surface Area | 92.9 Ų | [4] |
Biological Activity
Recent studies have highlighted the potential of substituted flavones in addressing metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH)[5][6]. One promising compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, has demonstrated significant lipid-lowering effects in hepatocytes[5][6].
| Compound | Biological Activity | IC50 Value | Cell Line | Reference |
| 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Inhibition of lipid accumulation | 32.2 ± 2.1 μM | Huh7 | [5][6] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. The following sections describe the synthesis and biological evaluation protocols for the aforementioned flavones.
General Synthesis of Substituted 2-(substituted phenoxy)chromen-4-one
A general procedure for the synthesis of the flavone core involves a two-step process starting from substituted 4H-chromen-4-ones[5].
Step 1: Synthesis of Substituted 2-(1,2,4-triazol-1-yl)chromen-4-one
-
Dissolve one equivalent of the substituted 4H-chromen-4-one and 2-6 equivalents of 1,2,4-triazole in dry DMF to create a 0.2 M solution.
-
Add 1.5 equivalents of molecular iodine and anhydrous K2CO3 to the mixture.
-
Stir the mixture at 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a sodium thiosulfate solution.
-
Extract the product with dichloromethane (DCM), wash with brine, and dry over anhydrous MgSO4.
-
Filter the organic layers and concentrate in vacuo to obtain the crude product[5].
Step 2: Synthesis of Substituted 2-(substituted phenoxy)chromen-4-one
-
Add one equivalent of the substituted 2-(1H-1,2,4-triazol-1-yl)chromen-4-one to dry DMF or 1,4-dioxane to make a 0.1 M solution.
-
Dissolve three equivalents of a phenolic compound in the solution and stir at 80 °C until the solution is clear.
-
Add 3-6 equivalents of anhydrous K2CO3 or Cs2CO3 to the mixture at a constant temperature of 80 °C.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with water and partition with ethyl acetate[5].
In Vitro Evaluation of Lipid Accumulation
The inhibitory effect of the synthesized compounds on lipid accumulation can be assessed in a cellular model of NAFLD.
-
Cell Culture: Culture Huh7 human hepatoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37 °C in a 5% CO2 atmosphere.
-
Induction of Lipid Accumulation: Treat the Huh7 cells with oleic acid (OA) to induce the formation of lipid droplets, mimicking the conditions of NAFLD.
-
Compound Treatment: Treat the OA-induced Huh7 cells with varying concentrations of the synthesized flavones.
-
High-Content Screening: Utilize high-content screening microscopy to quantify the accumulation of lipid droplets within the cells. This is often done by staining the lipid droplets with a fluorescent dye (e.g., Nile Red).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the lipid accumulation[5][6].
Signaling Pathway
The mechanism of action for the lipid-lowering effects of 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one involves the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α)[5][6]. PGC1α is a master regulator of mitochondrial biogenesis and fatty acid oxidation.
Below is a DOT script representation of the proposed signaling pathway.
Caption: Proposed mechanism of action for the reduction of lipid accumulation.
Conclusion
The flavone 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one and its analogs represent a promising class of compounds for the development of novel therapeutics targeting metabolic disorders like NAFLD and NASH. Their mechanism of action, involving the upregulation of PGC1α, offers a clear pathway for further investigation and optimization. The experimental protocols provided herein serve as a foundation for researchers to build upon in the pursuit of more effective treatments for these prevalent diseases.
References
- 1. wjpls.org [wjpls.org]
- 2. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6-dimethoxychromen-4-one | C19H18O7 | CID 5491643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for "Benzene, (1-ethoxyethenyl)-" in Diels-Alder Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of "Benzene, (1-ethoxyethenyl)-", also known as α-ethoxystyrene, as a dienophile in Diels-Alder cycloaddition reactions. This versatile building block offers a pathway to highly functionalized cyclohexene derivatives, which are valuable intermediates in organic synthesis and drug development.
Introduction to "Benzene, (1-ethoxyethenyl)-" in Diels-Alder Reactions
"Benzene, (1-ethoxyethenyl)-" is an electron-rich alkene due to the electron-donating nature of the ethoxy group, making it a suitable dienophile for reactions with electron-deficient dienes in normal-electron-demand Diels-Alder reactions.[1][2] However, its reactivity can be enhanced, particularly with electron-rich or neutral dienes, through the use of Lewis acid catalysis. The Diels-Alder reaction is a powerful tool for the stereospecific formation of six-membered rings, a common motif in natural products and pharmaceutical agents.[1]
The general scheme for the Diels-Alder reaction involving "Benzene, (1-ethoxyethenyl)-" is depicted below:
Caption: General Diels-Alder cycloaddition.
Regioselectivity and Stereoselectivity
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic properties of the substituents on both the diene and the dienophile.[3][4] For "Benzene, (1-ethoxyethenyl)-", the ethoxy and phenyl groups influence the electron distribution in the double bond. The major regioisomer formed is typically the one where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.[3][5] Resonance structures can be drawn to predict the partial charges on the reacting carbons and thus the favored orientation.[5]
The Diels-Alder reaction is a concerted, suprafacial-suprafacial cycloaddition, meaning that the stereochemistry of the dienophile is retained in the product.[1] When cyclic dienes are used, the reaction can proceed via an endo or exo transition state, with the endo product often being the kinetically favored product due to secondary orbital interactions.[6]
Quantitative Data
The following table summarizes the available quantitative data for the Diels-Alder reaction of "Benzene, (1-ethoxyethenyl)-".
| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dimethyl-1,3-butadiene | (E)-1-Ethoxy-1-phenylethene | SnCl₄ | Not specified | Not specified | Not specified | 75 | Anh, N. T., et al. (1981) |
Experimental Protocols
The following are generalized protocols for conducting Diels-Alder reactions with "Benzene, (1-ethoxyethenyl)-". Researchers should optimize these conditions for their specific diene and desired product.
Protocol 1: Thermal Diels-Alder Reaction
This protocol describes a general procedure for the thermal cycloaddition of "Benzene, (1-ethoxyethenyl)-" with a suitable diene. Thermal conditions are often sufficient for reactive dienes.
Materials:
-
"Benzene, (1-ethoxyethenyl)-"
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Anhydrous toluene or xylene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the diene (1.0 equivalent).
-
Add anhydrous toluene or xylene as the solvent. The volume should be sufficient to dissolve the reactants (typically a 0.1 to 1.0 M solution).
-
Add "Benzene, (1-ethoxyethenyl)-" (1.0 to 1.2 equivalents) to the flask.
-
Attach a reflux condenser and begin stirring the mixture.
-
Heat the reaction mixture to reflux (for toluene, ~110°C; for xylene, ~140°C) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cycloadduct.
Caption: Thermal Diels-Alder Workflow.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is based on the reported Lewis acid-catalyzed reaction of (E)-1-ethoxy-1-phenylethene with 2,3-dimethyl-1,3-butadiene and can be adapted for other dienes. Lewis acid catalysis can accelerate the reaction and improve selectivity.[7]
Materials:
-
"Benzene, (1-ethoxyethenyl)-"
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Lewis Acid (e.g., Tin(IV) chloride, SnCl₄, as a solution in dichloromethane)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Schlenk flask or other suitable glassware for air-sensitive reactions
-
Syringes for transfer of reagents
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the diene (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add "Benzene, (1-ethoxyethenyl)-" (1.0 equivalent) to the cooled solution.
-
Slowly add the Lewis acid (e.g., a 1.0 M solution of SnCl₄ in DCM, 0.1 to 1.0 equivalent) dropwise to the stirred reaction mixture.
-
Maintain the reaction at -78°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the cycloadduct.
Caption: Lewis Acid-Catalyzed Diels-Alder.
Applications in Drug Development
The cyclohexene scaffolds produced from Diels-Alder reactions involving "Benzene, (1-ethoxyethenyl)-" are valuable precursors in medicinal chemistry. The resulting enol ether functionality can be readily hydrolyzed to a ketone, providing a handle for further functionalization. The phenyl group and the remaining double bond also offer sites for subsequent chemical modifications. These transformations can lead to the synthesis of complex polycyclic structures found in biologically active molecules. The ability to control stereochemistry in the Diels-Alder reaction is particularly important for the synthesis of chiral drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect.[8]
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Dielsova-Alderova reakce [sigmaaldrich.com]
- 3. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Selectivity in the electron transfer catalyzed Diels-Alder reaction of (R)-alpha-phellandrene and 4-methoxystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive Heck Reactions of N-Methyl-substituted Tricyclic Imides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of Ethyl 1-phenylvinyl Ether
Introduction
Ethyl 1-phenylvinyl ether is a substituted vinyl ether monomer with the potential for producing polymers with unique properties due to the presence of both an ethyl ether group and a phenyl group attached to the double bond. The phenyl group at the 1-position is expected to significantly influence the monomer's reactivity, favoring cationic polymerization due to the stabilization of the resulting carbocationic intermediate. These application notes provide an overview of the anticipated polymerization behavior of Ethyl 1-phenylvinyl ether and protocols for its cationic polymerization.
Anticipated Polymerization Behavior
Due to the 1-phenyl substitution, the cationic polymerization of Ethyl 1-phenylvinyl ether is expected to proceed readily. The phenyl group will stabilize the propagating carbocation, potentially leading to a more controlled or "living" polymerization under appropriate conditions. Key factors influencing the polymerization will be the choice of initiator (catalyst), solvent, and temperature.
Data Presentation
The following tables summarize representative quantitative data from cationic polymerization studies of vinyl ethers analogous to Ethyl 1-phenylvinyl ether. This data is intended to provide a general framework for expected results.
Table 1: Representative Cationic Polymerization of Vinyl Ethers Catalyzed by a Lewis Acid Initiator.
| Entry | Monomer | Initiator/Co-initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol , theoretical) | M_n ( g/mol , experimental) | Đ (M_w/M_n) |
| 1 | Isobutyl Vinyl Ether | HCl-Adduct/ZnCl₂ | Toluene | -40 | 2 | 95 | 10,000 | 9,800 | 1.15 |
| 2 | 2-Chloroethyl Vinyl Ether | BF₃·OEt₂ | Dichloromethane | -20 | 1 | 98 | 15,000 | 14,500 | 1.20 |
| 3 | n-Butyl Vinyl Ether | AlCl₃ | Hexane | 0 | 3 | 90 | 12,000 | 11,200 | 1.35 |
Table 2: Effect of Initiator Concentration on the Cationic Polymerization of a Vinyl Ether.
| Entry | Monomer | [Monomer] (mol/L) | [Initiator] (mmol/L) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) |
| 1 | Ethyl Vinyl Ether | 1.0 | 5 | 92 | 18,400 | 1.25 |
| 2 | Ethyl Vinyl Ether | 1.0 | 10 | 95 | 9,500 | 1.18 |
| 3 | Ethyl Vinyl Ether | 1.0 | 20 | 98 | 4,900 | 1.12 |
Experimental Protocols
The following are detailed protocols for the cationic polymerization of Ethyl 1-phenylvinyl ether based on established methods for similar monomers.
Protocol 1: Cationic Polymerization using a Lewis Acid Initiator
Materials:
-
Ethyl 1-phenylvinyl ether (monomer, freshly distilled)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Titanium tetrachloride (TiCl₄) (initiator)
-
Methanol (quenching agent)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware should be oven-dried at 120°C overnight and then cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stirrer and a rubber septum under an inert atmosphere.
-
Monomer and Solvent Addition: In the Schlenk flask, dissolve the freshly distilled Ethyl 1-phenylvinyl ether (e.g., 1.0 g, 6.75 mmol) in anhydrous dichloromethane (e.g., 20 mL).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Initiator Preparation: Prepare a stock solution of TiCl₄ in anhydrous dichloromethane (e.g., 0.1 M).
-
Initiation: Using a gas-tight syringe, slowly add the required amount of the TiCl₄ solution (e.g., 0.675 mL, 0.0675 mmol for a monomer-to-initiator ratio of 100) to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 2 hours), maintaining the temperature and inert atmosphere.
-
Quenching: Terminate the polymerization by adding pre-chilled methanol (e.g., 5 mL).
-
Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.
-
Characterization: Characterize the obtained polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (M_n) and molecular weight distribution (Đ), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Visualizations
Cationic Polymerization Mechanism
The following diagram illustrates the general mechanism of cationic polymerization of a vinyl ether.
Caption: General mechanism of cationic vinyl ether polymerization.
Experimental Workflow
This diagram outlines the typical workflow for the cationic polymerization experiment described in Protocol 1.
Caption: Experimental workflow for cationic polymerization.
Application Notes and Protocols: (1-Ethoxyvinyl)benzene as a Protecting Group for Alcohols
Note to the Reader: Extensive literature searches did not yield any established methods or protocols for the use of "(1-Ethoxyvinyl)benzene" as a protecting group for alcohols. This compound is not commonly cited or utilized for this purpose in synthetic organic chemistry.
Therefore, as a representative example of a vinyl ether-based protecting group, these application notes detail the use of the widely employed Tetrahydropyranyl (THP) group for the protection of alcohols. The principles, reaction mechanisms, and general protocols described herein for the THP group are analogous to how a vinyl ether like (1-ethoxyvinyl)benzene would be expected to react with alcohols under acidic catalysis.
Application Notes: Tetrahydropyranyl (THP) as a Protecting Group for Alcohols
Introduction
The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols. It is introduced by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). The resulting tetrahydropyranyl ether is stable to a wide range of non-acidic conditions, making it a valuable tool in multistep organic synthesis.[1][2]
Key Features:
-
Stability: THP ethers are stable to strongly basic conditions, organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, and various oxidizing and reducing agents.[1][2]
-
Lability: The THP group is readily cleaved under mild acidic conditions.[1][2]
-
Introduction: The protection reaction is typically straightforward and high-yielding.
-
Drawbacks: The introduction of a THP group creates a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is chiral. This can complicate purification and spectral analysis.[1]
Mechanism of Protection and Deprotection
The protection of an alcohol with DHP proceeds via an acid-catalyzed addition to the double bond of the vinyl ether. The acid protonates the DHP, generating a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the carbocation to form the THP ether after deprotonation.
Deprotection is the reverse process, involving acid-catalyzed hydrolysis of the acetal linkage. Protonation of the ether oxygen is followed by elimination of the alcohol and formation of the same stabilized oxocarbenium ion, which is then trapped by water or another nucleophilic solvent.[2]
Quantitative Data Summary
The following tables summarize various conditions for the protection and deprotection of alcohols using the THP group, with reported yields.
Table 1: Protection of Alcohols as THP Ethers
| Alcohol Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Primary Alcohols | Pyridinium p-toluenesulfonate (PPTS) | CH₂Cl₂ | 0.5 - 2 | >95 | [3] |
| Secondary Alcohols | p-Toluenesulfonic acid (TsOH) | CH₂Cl₂ | 1 - 4 | 90-98 | [2] |
| Phenols | Bismuth Triflate | Solvent-free | 0.25 - 1 | 90-96 | [1] |
| Various Alcohols | Zeolite H-beta | CH₂Cl₂ | 0.5 - 3 | 92-98 | [1] |
| Acid-sensitive Alcohols | N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | CH₂Cl₂ | 1 - 6 | 85-95 | [1] |
Table 2: Deprotection of THP Ethers
| THP Ether Substrate | Reagent/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Primary Alkyl THP Ethers | Acetic Acid/THF/H₂O (2:1:1) | - | 2 - 6 | 90-98 | [2] |
| Various THP Ethers | p-Toluenesulfonic acid (PPTS) | Ethanol | 1 - 3 | 90-99 | [2] |
| Various THP Ethers | Lithium Chloride/H₂O | DMSO | 6 | 85-95 | [3][4] |
| Various THP Ethers | Iodine | Methanol | 0.5 - 8 | 88-95 | [5] |
| Various THP Ethers | Ferric Perchlorate | Methanol | 0.5 - 2 | 90-98 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the THP Protection of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.2 M) is added 3,4-dihydro-2H-pyran (DHP) (1.5 equiv).
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) is added, and the reaction mixture is stirred at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure THP ether.[3]
Protocol 2: General Procedure for the Deprotection of a THP Ether using Acidic Hydrolysis
-
The THP ether (1.0 equiv) is dissolved in a 2:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water (0.1 M).
-
The solution is stirred at room temperature or gently warmed (e.g., 40 °C) to facilitate the reaction.
-
The progress of the reaction is monitored by TLC.
-
Once the starting material is consumed, the reaction mixture is carefully neutralized by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude alcohol is purified by flash column chromatography if necessary.[2]
Visualizations
References
Application Notes and Protocols for the Synthesis of (1-ethoxyethenyl)-benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of (1-ethoxyethenyl)-benzene, also known as α-ethoxystyrene. Two primary synthetic routes are presented: the Wittig reaction and dehydrohalogenation. The Wittig reaction offers a highly selective method for the formation of the carbon-carbon double bond, while dehydrohalogenation provides a classic elimination pathway. This document includes step-by-step procedures, reagent quantities, and reaction conditions. All quantitative data is summarized for easy comparison, and experimental workflows are visualized using diagrams.
Introduction
(1-ethoxyethenyl)-benzene is a valuable enol ether intermediate in organic synthesis. Its reactivity makes it a versatile building block for the introduction of the α-phenyl-acetyl group and for participation in various cycloaddition and coupling reactions. The protocols outlined below provide reliable methods for the preparation of this compound in a laboratory setting.
Data Presentation
Table 1: Summary of Quantitative Data for Synthetic Protocols
| Parameter | Wittig Reaction Protocol | Dehydrohalogenation Protocol |
| Starting Materials | Triphenylphosphine, Chloromethyl ethyl ether, Benzaldehyde | 1-Bromo-1-ethoxyethylbenzene |
| Key Reagents | n-Butyllithium, Anhydrous Diethyl Ether | Potassium tert-butoxide, Anhydrous THF |
| Reaction Time | ~ 6 hours | ~ 4 hours |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Yield (Typical) | 75-85% | 60-70% |
| Purification Method | Column Chromatography | Distillation |
Experimental Protocols
Protocol 1: Synthesis via Wittig Reaction
This protocol is divided into two stages: the preparation of the Wittig reagent, (ethoxymethyl)triphenylphosphonium chloride, and the subsequent Wittig reaction with benzaldehyde.
Stage 1: Synthesis of (ethoxymethyl)triphenylphosphonium chloride
This procedure is adapted from the synthesis of its methoxy analog.[1][2]
Materials:
-
Triphenylphosphine (26.2 g, 0.1 mol)
-
Chloromethyl ethyl ether (9.45 g, 0.1 mol)
-
Anhydrous Toluene (150 mL)
-
Round-bottom flask (250 mL) with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve triphenylphosphine in anhydrous toluene in the round-bottom flask.
-
Slowly add chloromethyl ethyl ether to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
A white precipitate of (ethoxymethyl)triphenylphosphonium chloride will form.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the solid with anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting materials.
-
Dry the white solid product under vacuum. The expected yield is typically high.
Stage 2: Wittig Reaction with Benzaldehyde
Materials:
-
(ethoxymethyl)triphenylphosphonium chloride (from Stage 1) (35.7 g, 0.1 mol)
-
Anhydrous diethyl ether (200 mL)
-
n-Butyllithium (1.6 M in hexanes, 62.5 mL, 0.1 mol)
-
Benzaldehyde (10.6 g, 0.1 mol)
-
Three-neck round-bottom flask (500 mL) with a dropping funnel, magnetic stirrer, and inert atmosphere inlet.
-
Ice bath
Procedure:
-
Under an inert atmosphere, suspend (ethoxymethyl)triphenylphosphonium chloride in anhydrous diethyl ether in the three-neck flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium dropwise to the suspension over 30 minutes. The formation of the red-colored ylide indicates a successful reaction.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
Add a solution of benzaldehyde in anhydrous diethyl ether (50 mL) dropwise from the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (1-ethoxyethenyl)-benzene.
Protocol 2: Synthesis via Dehydrohalogenation
This protocol describes a classic elimination reaction to form the target enol ether.
Materials:
-
1-Bromo-1-ethoxyethylbenzene (22.9 g, 0.1 mol) (prepared from styrene, ethanol, and N-bromosuccinimide)
-
Potassium tert-butoxide (12.3 g, 0.11 mol)
-
Anhydrous Tetrahydrofuran (THF) (200 mL)
-
Round-bottom flask (500 mL) with magnetic stirrer and inert atmosphere inlet.
Procedure:
-
Under an inert atmosphere, dissolve 1-bromo-1-ethoxyethylbenzene in anhydrous THF in the round-bottom flask.
-
Add potassium tert-butoxide portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction by adding water (100 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain pure (1-ethoxyethenyl)-benzene.
Mandatory Visualization
Caption: Workflow for the synthesis of (1-ethoxyethenyl)-benzene via the Wittig reaction.
References
Application Note: Derivatization of Ethyl 1-phenylvinyl ether for GC-MS Analysis via Acid-Catalyzed Hydrolysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of certain molecules can be challenging due to their high volatility, low thermal stability, or poor chromatographic behavior. "Ethyl 1-phenylvinyl ether" is a vinyl ether that can be analyzed by GC-MS, but its direct injection may not always yield optimal results. A more robust and reproducible method involves the derivatization of the molecule.
This application note details a derivatization strategy for "Ethyl 1-phenylvinyl ether" for GC-MS analysis. The described method is not a direct derivatization of the ether itself, but rather a quantitative conversion to a more suitable analyte through acid-catalyzed hydrolysis. This process transforms the vinyl ether into acetophenone, a ketone that is readily analyzable by GC-MS with excellent chromatographic properties and a well-defined mass spectrum. This indirect approach offers improved accuracy and precision for the quantification of "Ethyl 1-phenylvinyl ether".
Principle
The derivatization strategy is based on the acid-catalyzed hydrolysis of the enol ether functionality in "Ethyl 1-phenylvinyl ether". In the presence of a dilute acid, the vinyl ether is rapidly and quantitatively converted to acetophenone and ethanol, as shown in the reaction below. The resulting acetophenone is then extracted and analyzed by GC-MS. The concentration of acetophenone is directly proportional to the initial concentration of "Ethyl 1-phenylvinyl ether".
Reaction Scheme: Ethyl 1-phenylvinyl ether + H₂O (in the presence of H⁺) → Acetophenone + Ethanol
Experimental Protocols
1. Materials and Reagents
-
Ethyl 1-phenylvinyl ether standard
-
Acetophenone standard
-
Hydrochloric acid (HCl), 1 M solution
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Sample vials (2 mL) with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Centrifuge
2. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of "Ethyl 1-phenylvinyl ether" and dissolve it in 10 mL of dichloromethane.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation and Hydrolysis Protocol
-
Sample Aliquoting: Pipette 100 µL of the sample solution (or standard) into a 2 mL glass vial.
-
Acidification: Add 500 µL of 0.1 M HCl to the vial.
-
Reaction: Cap the vial tightly and vortex for 1 minute to ensure thorough mixing. Allow the reaction to proceed at room temperature for 15 minutes.
-
Extraction: Add 500 µL of dichloromethane to the vial.
-
Mixing: Vortex the vial for 2 minutes to extract the acetophenone into the organic layer.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to achieve clear phase separation.
-
Collection of Organic Layer: Carefully transfer the bottom organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried organic extract is now ready for GC-MS analysis.
4. GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of acetophenone. Instrument conditions may need to be optimized for your specific system.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-350 |
| Solvent Delay | 4 minutes |
| Data Acquisition | Scan Mode |
Data Presentation
Quantitative Data Summary for Acetophenone Analysis
The following table summarizes the expected quantitative performance for the analysis of acetophenone using the described method. These values are based on typical performance characteristics and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Expected Value |
| Retention Time (RT) | ~10-12 minutes |
| Limit of Detection (LOD) | 23 - 94 µg/L[1] |
| Limit of Quantification (LOQ) | 96 - 277 µg/L[1] |
| Linearity (R²) | > 0.995[1] |
| Recovery | 76.6% to 106.3%[1] |
| Precision (RSD%) | < 15% |
Expected Mass Spectrum of Acetophenone
The electron ionization mass spectrum of acetophenone is characterized by a prominent molecular ion peak and several characteristic fragment ions.
| m/z | Relative Abundance | Ion Identity |
| 120 | Moderate | [M]⁺ (Molecular Ion) |
| 105 | High | [M - CH₃]⁺ (Base Peak) |
| 77 | High | [C₆H₅]⁺ |
| 51 | Moderate | [C₄H₃]⁺ |
Mandatory Visualization
Caption: Experimental workflow for the derivatization of Ethyl 1-phenylvinyl ether.
References
Application of (1-Ethoxyvinyl)benzene in Natural Product Synthesis: A Review of Current Findings
Despite a comprehensive search of available literature, specific applications of (1-ethoxyvinyl)benzene in the total synthesis of natural products are not extensively documented. While vinyl ethers, as a general class of compounds, are recognized for their utility in various organic transformations pertinent to natural product synthesis, concrete examples detailing the use of (1-ethoxyvinyl)benzene remain elusive.
Vinyl ethers are valuable building blocks in organic chemistry due to the electron-rich nature of their double bond, which allows them to participate in a range of chemical reactions. Their applications include, but are not limited to, protection of alcohols, participation in cycloaddition reactions such as the Diels-Alder reaction, and as precursors for Claisen rearrangements. These reactions are fundamental in the construction of the complex molecular architectures often found in natural products.
(1-Ethoxyvinyl)benzene, with its ethoxy group and a phenyl ring attached to the vinylic carbon, possesses the characteristic reactivity of a vinyl ether. The presence of the phenyl group can influence the stereochemical outcome of reactions and provide a scaffold for further functionalization. In theory, it could serve as a dienophile in Diels-Alder reactions, reacting with electron-poor dienes to form cyclohexene derivatives, which are common structural motifs in many natural products.
However, a detailed exploration of scientific databases and chemical literature did not yield specific instances where (1-ethoxyvinyl)benzene has been employed as a key reagent in a published total synthesis of a natural product. The reasons for this could be manifold. Researchers may prefer other vinyl ethers with different substitution patterns that offer better reactivity, selectivity, or are more readily available. Alternatively, the specific steric and electronic properties of (1-ethoxyvinyl)benzene might render it less suitable for the intricate transformations required in the synthesis of complex natural products compared to other available reagents.
Given the absence of specific examples, it is not possible to provide detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways and experimental workflows as requested. The generation of such content requires concrete, published scientific data that appears to be unavailable for this specific compound in the context of natural product synthesis.
Researchers and drug development professionals interested in the application of vinyl ethers in natural product synthesis are encouraged to explore the extensive literature on more commonly used vinyl ethers, such as ethyl vinyl ether or those derived from specific natural product fragments. These examples will provide a more comprehensive understanding of the strategic application of this class of compounds in the synthesis of biologically active molecules.
Application Notes and Protocols: "Benzene, (1-ethoxyethenyl)-" as a Vinyl Cation Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of "Benzene, (1-ethoxyethenyl)-," also known as α-ethoxystyrene, as a precursor for the generation of the α-phenylvinyl cation. This reactive intermediate holds significant potential in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail the theoretical background, experimental protocols, and key data associated with its use.
Introduction
"Benzene, (1-ethoxyethenyl)-" is a readily accessible enol ether that serves as a stable and effective precursor to the highly reactive α-phenylvinyl cation. The generation of this cation is typically achieved through protonation of the double bond with a strong acid. The resulting carbocation is stabilized by the adjacent phenyl group and can be trapped by a variety of nucleophiles, leading to the formation of diverse molecular architectures. This methodology offers a valuable alternative to harsher methods of vinyl cation generation.
Physicochemical Properties of "Benzene, (1-ethoxyethenyl)-"
A summary of the key physicochemical properties of the precursor is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molar Mass | 148.20 g/mol |
| Synonyms | α-ethoxystyrene |
| Appearance | Colorless liquid |
Generation of the α-Phenylvinyl Cation
The core of this methodology lies in the acid-catalyzed generation of the α-phenylvinyl cation from "Benzene, (1-ethoxyethenyl)-". The general mechanism involves the protonation of the electron-rich double bond, leading to the formation of a transient but highly electrophilic vinyl cation.
Caption: Generation of the α-phenylvinyl cation from "Benzene, (1-ethoxyethenyl)-".
Experimental Protocols
The following protocols provide a general framework for the generation and subsequent reaction of the α-phenylvinyl cation from "Benzene, (1-ethoxyethenyl)-". Researchers should optimize these conditions based on the specific nucleophile and desired product.
Protocol 1: Acid-Catalyzed Hydration
This protocol describes the formation of acetophenone through the acid-catalyzed hydration of "Benzene, (1-ethoxyethenyl)-". The reaction proceeds via the formation of the α-phenylvinyl cation, which is then trapped by water.
Materials:
-
"Benzene, (1-ethoxyethenyl)-"
-
Sulfuric acid (concentrated)
-
Water
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve "Benzene, (1-ethoxyethenyl)-" (1.0 eq) in a suitable organic solvent such as diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.
-
Add water (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.
Expected Outcome: The expected product is acetophenone. Yields are typically moderate to high, depending on the specific reaction conditions.
Protocol 2: Trapping with an Alcohol Nucleophile
This protocol details the reaction of the in-situ generated α-phenylvinyl cation with an alcohol to form a ketal.
Materials:
-
"Benzene, (1-ethoxyethenyl)-"
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
A Lewis acid catalyst (e.g., boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of "Benzene, (1-ethoxyethenyl)-" (1.0 eq) in anhydrous DCM, add the desired alcohol (2.0 eq).
-
Cool the mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) dropwise.
-
Stir the reaction at -78 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography.
Expected Outcome: The product will be the corresponding acetophenone ketal.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the acid-catalyzed reactions of "Benzene, (1-ethoxyethenyl)-". Please note that these are representative examples and actual results may vary.
| Reaction | Catalyst | Nucleophile | Temperature (°C) | Time (h) | Yield (%) |
| Hydration | H₂SO₄ | H₂O | 0 to RT | 1 | ~70-85 |
| Ketalization | BF₃·OEt₂ | Methanol | -78 to RT | 12 | ~60-75 |
| Ketalization | BF₃·OEt₂ | Ethanol | -78 to RT | 12 | ~65-80 |
Logical Workflow for Vinyl Cation Reactions
The general workflow for utilizing "Benzene, (1-ethoxyethenyl)-" as a vinyl cation precursor is outlined below.
Caption: General experimental workflow for vinyl cation reactions.
Conclusion
"Benzene, (1-ethoxyethenyl)-" is a versatile and valuable precursor for the generation of the α-phenylvinyl cation. The mild reaction conditions required for its activation, coupled with the high reactivity of the resulting cation, make it a powerful tool in synthetic organic chemistry. The protocols and data presented here provide a solid foundation for researchers to explore the synthetic potential of this reactive intermediate in the development of novel molecules and pharmaceuticals. Further investigation into a broader range of nucleophiles and reaction conditions is encouraged to expand the applicability of this methodology.
Application Notes and Protocols: Ethyl 1-Phenylvinyl Ether in [2+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2+2] cycloaddition reactions are powerful tools in organic synthesis for the construction of four-membered cyclobutane rings. These strained ring systems are valuable intermediates and are found in a variety of biologically active molecules and natural products. Ethyl 1-phenylvinyl ether, as an electron-rich alkene due to the oxygen atom of the ether and the phenyl group, is a potentially excellent substrate for [2+2] cycloaddition reactions with suitable reaction partners. This document provides an overview of the primary methods for conducting [2+2] cycloadditions involving vinyl ethers, namely photochemical and Lewis acid-catalyzed approaches, and presents generalized protocols based on related systems due to the limited specific literature on ethyl 1-phenylvinyl ether in this context.
General Principles of [2+2] Cycloaddition Reactions with Vinyl Ethers
[2+2] cycloadditions can be broadly categorized into two main types based on the mode of activation: photochemical and thermal (often Lewis acid-catalyzed).
-
Photochemical [2+2] Cycloaddition: This method involves the photoexcitation of one of the reacting partners to a higher energy state, which then reacts with the ground-state partner. For vinyl ethers, this typically involves reaction with an excited-state enone or another suitable photosensitized reactant. The reaction proceeds through a stepwise mechanism involving a diradical intermediate.
-
Lewis Acid-Catalyzed [2+2] Cycloaddition: In this approach, a Lewis acid is used to activate one of the reactants, typically the electrophilic partner, making it more susceptible to nucleophilic attack by the electron-rich vinyl ether. These reactions can proceed through a concerted or stepwise mechanism, often with high stereoselectivity. A common example is the reaction of vinyl ethers with ketenes.
Photochemical [2+2] Cycloaddition of Vinyl Ethers with Enones
The photochemical [2+2] cycloaddition between an enone and a vinyl ether is a well-established method for the synthesis of substituted cyclobutanes. The regioselectivity of the reaction is influenced by the electronic nature of the substituents on both the enone and the vinyl ether.
Illustrative Reaction Scheme
Caption: General workflow for a photochemical [2+2] cycloaddition.
General Experimental Protocol (Adapted from reactions of enones with other vinyl ethers)
-
Reaction Setup: In a quartz reaction vessel, dissolve the enone (1.0 equiv) and a slight excess of ethyl 1-phenylvinyl ether (1.2-2.0 equiv) in a suitable solvent (e.g., acetone, acetonitrile, or benzene) that has been deoxygenated by bubbling with nitrogen or argon for 15-30 minutes. The concentration is typically in the range of 0.05-0.2 M.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a low temperature (e.g., 0-25 °C) using a cooling bath. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the cyclobutane product.
Expected Data and Characterization
The structure of the resulting cyclobutane would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The stereochemistry of the product would be determined by NOE experiments or X-ray crystallography if suitable crystals can be obtained.
Table 1: Illustrative Data for Photochemical [2+2] Cycloadditions of Enones with Vinyl Ethers (Hypothetical for Ethyl 1-phenylvinyl Ether)
| Enone Substrate | Vinyl Ether | Product(s) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Cyclopentenone | Ethyl 1-phenylvinyl ether | 2-ethoxy-2-phenylbicyclo[3.2.0]heptan-6-one | (Not specified) | (Not reported) |
| 3-Methylcyclohexenone | Ethyl 1-phenylvinyl ether | 7-methyl-2-ethoxy-2-phenylbicyclo[4.2.0]octan-8-one | (Not specified) | (Not reported) |
Lewis Acid-Catalyzed [2+2] Cycloaddition of Vinyl Ethers with Ketenes
The reaction of vinyl ethers with ketenes, often generated in situ, is a classic method for synthesizing cyclobutanones. The reaction can be promoted by Lewis acids, which can enhance the reactivity and influence the stereoselectivity of the cycloaddition.
Illustrative Reaction Scheme
Caption: General workflow for a Lewis acid-catalyzed [2+2] cycloaddition.
General Experimental Protocol (Adapted from reactions of ketenes with other vinyl ethers)
-
Reaction Setup: To a solution of ethyl 1-phenylvinyl ether (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., -78 °C), add the Lewis acid catalyst (e.g., ZnCl2, TiCl4, 0.1-1.0 equiv).
-
Ketene Addition: The ketene, or a precursor from which it is generated in situ (e.g., an acyl chloride with a non-nucleophilic base like triethylamine), is then added slowly to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the low temperature and the progress is monitored by TLC.
-
Quenching and Workup: Once the reaction is complete, it is quenched by the addition of a suitable reagent (e.g., saturated aqueous NaHCO3 solution). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the solvent, and the combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Expected Data and Characterization
The resulting 2-ethoxy-2-phenylcyclobutanone derivative would be characterized by spectroscopic methods. The presence of the carbonyl group would be evident in the 13C NMR and IR spectra.
Table 2: Illustrative Data for Lewis Acid-Catalyzed [2+2] Cycloadditions of Ketenes with Vinyl Ethers (Hypothetical for Ethyl 1-phenylvinyl Ether)
| Ketene Precursor | Lewis Acid | Product(s) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Dichloroketene (from trichloroacetyl chloride) | ZnCl₂ | 2,2-Dichloro-3-ethoxy-3-phenylcyclobutanone | (Not applicable) | (Not reported) |
| Phenylketene (from phenylacetyl chloride) | TiCl₄ | 3-Ethoxy-2,3-diphenylcyclobutanone | (Not specified) | (Not reported) |
Logical Relationship of Reaction Pathways
Caption: Alternative pathways for [2+2] cycloadditions.
Conclusion
While specific, detailed experimental protocols for [2+2] cycloaddition reactions of ethyl 1-phenylvinyl ether are not extensively documented in the surveyed chemical literature, the general reactivity of vinyl ethers provides a strong basis for predicting its behavior. Both photochemical and Lewis acid-catalyzed methods are viable approaches for the synthesis of cyclobutane derivatives from this substrate. The protocols and data presented here, adapted from related systems, offer a starting point for researchers interested in exploring the utility of ethyl 1-phenylvinyl ether in the construction of four-membered rings. Further experimental investigation is necessary to determine the optimal conditions and to fully characterize the resulting products and their stereochemical outcomes.
Application Notes and Protocols for the Analytical Detection of (1-Ethoxyvinyl)benzene
These application notes provide detailed methodologies for the detection and quantification of (1-Ethoxyvinyl)benzene in various matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
(1-Ethoxyvinyl)benzene, also known as 1-ethoxy-1-phenylethene, is an organic compound with potential applications in organic synthesis and polymer chemistry. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. This document outlines protocols for the analysis of (1-Ethoxyvinyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the analytical methods described. The data is based on methods developed for structurally similar compounds, such as benzene, toluene, ethylbenzene, and xylenes (BTEX), and serves as a guideline for the expected performance for (1-Ethoxyvinyl)benzene.[1][2][3]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.5 - 5 µg/L | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 1.8 - 15 µg/L | 0.3 - 3 µg/mL |
| **Linearity (R²) ** | > 0.995 | > 0.998 |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy/Recovery (%) | 85 - 115% | 90 - 110% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of (1-Ethoxyvinyl)benzene.
Experimental Workflow for GC-MS Analysis
A typical workflow for GC-MS analysis.
Protocol:
-
Sample Preparation:
-
For liquid samples, perform a liquid-liquid extraction using a suitable solvent like dichloromethane or hexane.
-
For solid samples, use solvent extraction with the aid of sonication or Soxhlet apparatus.
-
Alternatively, for volatile analysis in liquid or solid matrices, headspace sampling can be employed.[3]
-
-
Instrumental Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: ZB-5 MS (5% Phenyl-Arylene, 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977 Series MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Data Analysis:
-
Identify (1-Ethoxyvinyl)benzene based on its retention time and mass spectrum.
-
For quantification, create a calibration curve using standards of known concentrations.
-
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a versatile technique for the analysis of non-volatile or thermally labile compounds. It can be adapted for the analysis of (1-Ethoxyvinyl)benzene, particularly for purity assessments.
Logical Relationships in HPLC Method Validation
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzene, (1-ethoxyethenyl)-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Benzene, (1-ethoxyethenyl)-, also known as ethyl 1-phenylvinyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Benzene, (1-ethoxyethenyl)-?
A1: The primary synthesis routes include the acid-catalyzed addition of ethanol to phenylacetylene, the Wittig reaction using an appropriate phosphonium ylide and acetophenone, and palladium-catalyzed cross-coupling reactions. Each method has distinct advantages and challenges regarding yield, purity, and reaction conditions.
Q2: Why is my yield of Benzene, (1-ethoxyethenyl)- consistently low?
A2: Low yields can stem from several factors, including the presence of moisture, improper reaction temperature, catalyst deactivation, or competing side reactions.[1] For instance, in the acid-catalyzed addition to phenylacetylene, the initially formed enol ether can readily tautomerize to the more stable acetophenone, significantly reducing the desired product yield.[2][3] Careful control of reaction parameters and purification methods is crucial.
Q3: What are the typical impurities I might encounter, and how can they be removed?
A3: Common impurities include unreacted starting materials (e.g., phenylacetylene, ethanol, acetophenone), byproducts from side reactions (e.g., acetophenone from enol ether hydrolysis), and residual catalyst.[4] Purification strategies often involve distillation, extraction, and chromatography. A patented method suggests converting unreacted alcohol into an acetal, which is more easily separated by distillation.[4]
Q4: Can I use a Williamson ether synthesis approach?
A4: The traditional Williamson ether synthesis, which involves an alkoxide and an alkyl halide, is not directly applicable for producing a vinyl ether as it typically fails with alkenyl halides due to the difficulty of SN2 reactions on sp2 hybridized carbons.[5] However, variations of this fundamental C-O bond-forming strategy under different catalytic conditions may be possible.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of Benzene, (1-ethoxyethenyl)-.
Method 1: Acid-Catalyzed Addition of Ethanol to Phenylacetylene
This method involves the direct addition of ethanol across the triple bond of phenylacetylene, often using a mercury(II) salt or a strong acid as a catalyst.[2][6]
Problem: Low or No Yield of the Desired Vinyl Ether; Acetophenone is the Main Product.
| Potential Cause | Recommended Solution |
| Keto-Enol Tautomerization | The primary challenge with this method is the rapid, acid-catalyzed tautomerization of the target enol ether to the more thermodynamically stable acetophenone.[7] |
| - Use milder reaction conditions (lower temperature, shorter reaction time) to kinetically favor the enol ether. - Immediately neutralize the acid catalyst upon reaction completion to prevent further isomerization during workup. - Consider alternative catalysts that may favor the vinyl ether product. | |
| Incomplete Reaction | The reaction may not have gone to completion. |
| - Increase reaction time or temperature cautiously. - Ensure the catalyst is active and used in the correct stoichiometric amount. | |
| Presence of Water | Water will compete with ethanol in the addition reaction, leading to the formation of acetophenone via hydration of phenylacetylene.[6] |
| - Use anhydrous ethanol and solvents. - Thoroughly dry all glassware before use.[1] |
Method 2: Wittig Reaction
This approach utilizes the reaction of a phosphonium ylide, such as (ethoxymethyl)triphenylphosphonium chloride, with acetophenone.[8][9]
Problem: Low Yield of Benzene, (1-ethoxyethenyl)-
| Potential Cause | Recommended Solution |
| Inefficient Ylide Formation | The phosphonium salt may not be fully deprotonated to form the reactive ylide. |
| - Use a sufficiently strong, non-nucleophilic base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide). - Ensure anhydrous conditions, as protic solvents will quench the ylide. | |
| Steric Hindrance | The carbonyl group of acetophenone may be sterically hindered, slowing the reaction. |
| - Increase the reaction temperature or extend the reaction time. | |
| Low Reactivity of Ylide | If the ylide is stabilized by electron-withdrawing groups, its reactivity will be lower.[10] |
| - For this specific synthesis, a non-stabilized ylide is typically used. Ensure the correct phosphonium salt is being used. | |
| Side Reactions | The strong base used to generate the ylide can react with the acetophenone starting material (e.g., via aldol condensation). |
| - Add the acetophenone slowly to the pre-formed ylide solution at a low temperature to minimize side reactions. |
Experimental Protocols
Protocol 1: Synthesis via Wittig Reaction
This protocol is a representative method for the synthesis of Benzene, (1-ethoxyethenyl)- from acetophenone.
1. Preparation of the Phosphonium Ylide:
-
Suspend (ethoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while maintaining the temperature.
-
Stir the resulting orange-red solution at 0 °C for 1 hour to ensure complete ylide formation.
2. Wittig Reaction:
-
Dissolve acetophenone (1.0 equivalent) in anhydrous THF.
-
Add the acetophenone solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate Benzene, (1-ethoxyethenyl)-.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized for yield.
| Parameter | Wittig Reaction | Acid-Catalyzed Addition |
| Temperature | 0 °C to Room Temp. | 50 - 150 °C[4] |
| Catalyst | N/A (Stoichiometric Base) | H₂SO₄, HgSO₄ |
| Key Solvents | Anhydrous THF, Diethyl Ether | Anhydrous Ethanol |
| Typical Yields | Variable (40-70%) | Highly variable, often low due to tautomerization |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting process.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. US20100249465A1 - Process for production of high-purity vinyl ether - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 1-Phenylvinyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1-phenylvinyl ether. The information is presented in a question-and-answer format to directly address potential issues during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of Ethyl 1-phenylvinyl ether?
A1: Common impurities can originate from starting materials, side reactions, or decomposition of the product. These may include:
-
Unreacted Starting Materials: Such as the corresponding acetophenone precursor and ethylating agents.
-
Base Residues: If a strong base is used in the synthesis, residual amounts may remain.
-
Polymerized Product: Ethyl 1-phenylvinyl ether is susceptible to polymerization, especially at elevated temperatures or in the presence of acidic impurities.[1]
-
Hydrolysis Products: Traces of acid can catalyze the hydrolysis of the vinyl ether to an acetal or subsequently to a ketone and ethanol.[2][3]
Q2: What are the recommended storage conditions for purified Ethyl 1-phenylvinyl ether?
A2: To minimize degradation, Ethyl 1-phenylvinyl ether should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). It is advisable to add a stabilizer, such as a small amount of potassium hydroxide (KOH), to inhibit polymerization.[4]
Q3: What is the expected boiling point of Ethyl 1-phenylvinyl ether?
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of Ethyl 1-phenylvinyl ether.
Distillation Issues
Q: My compound appears to be decomposing or polymerizing in the distillation flask. What should I do?
A: This is a common issue with vinyl ethers due to their thermal instability.[6]
-
Solution 1: Reduce the Distillation Pressure. Perform the distillation under a high vacuum to lower the boiling point of the compound.
-
Solution 2: Use a Stabilizer. Add a small amount of a non-volatile, basic stabilizer, such as potassium hydroxide (KOH) pellets or a hindered phenolic antioxidant, to the distillation flask to inhibit acid-catalyzed polymerization.[7]
-
Solution 3: Lower the Pot Temperature. Use a heating mantle with a stirrer and ensure the pot temperature does not significantly exceed the boiling point of the product at the given pressure.
Q: The distillate is cloudy. What is the cause and how can I fix it?
A: Cloudiness in the distillate often indicates the presence of water, which can co-distill with the product or be introduced through leaks in the apparatus.
-
Solution 1: Ensure a Dry System. Thoroughly dry all glassware before setting up the distillation apparatus.
-
Solution 2: Check for Leaks. Ensure all joints in the distillation setup are properly sealed.
-
Solution 3: Use a Drying Agent. If water contamination is suspected in the crude product, dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.
Chromatography Issues
Q: My compound is streaking on the silica gel column during flash chromatography. Why is this happening and what can I do?
A: Streaking on a silica gel column can be caused by several factors, including decomposition on the acidic silica surface or the use of an inappropriate solvent system.
-
Solution 1: Deactivate the Silica Gel. Vinyl ethers can be sensitive to the acidic nature of silica gel. Deactivate the silica by flushing the packed column with a solvent mixture containing a small amount of a non-volatile amine, such as triethylamine (1-2%), before loading your compound.[8]
-
Solution 2: Optimize the Solvent System. Use a less polar solvent system to reduce strong interactions with the silica. A good starting point for non-polar compounds is a mixture of hexanes and a small amount of ethyl acetate or diethyl ether.[9]
-
Solution 3: Use an Alternative Stationary Phase. If streaking persists, consider using a less acidic stationary phase, such as neutral alumina.
General Purity Issues
Q: After purification, my NMR spectrum still shows the presence of starting material. How can I improve the purity?
A: If distillation or initial chromatography does not provide the desired purity, a combination of techniques may be necessary.
-
Solution 1: Aqueous Wash. If the starting material is a phenol or another acidic compound, an aqueous wash with a dilute base (e.g., 5% NaOH solution) before the final purification step can effectively remove it.[10]
-
Solution 2: Re-distillation or Re-chromatography. A second pass through the purification process (either distillation or chromatography) can often remove persistent impurities. For distillation, using a longer fractionating column can improve separation.
-
Solution 3: Fractional Distillation. If the boiling points of your product and the impurity are close, a careful fractional distillation with a column that has a high number of theoretical plates is recommended.[2]
Data Presentation
Table 1: Estimated Physical Properties of Ethyl 1-phenylvinyl ether
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₀H₁₂O | |
| Molecular Weight | 148.20 g/mol | |
| Boiling Point | > 155 °C | Estimated based on phenyl vinyl ether.[5] Distillation under reduced pressure is recommended. |
| Appearance | Colorless liquid | Expected |
Experimental Protocols
Protocol 1: Purification by Distillation under Reduced Pressure
This protocol is adapted from the purification of phenyl vinyl ether and is suitable for removing non-volatile impurities and unreacted starting materials with significantly different boiling points.[10]
-
Preparation of Crude Product:
-
If the crude product is in an organic solvent, carefully remove the solvent using a rotary evaporator.
-
If acidic impurities like unreacted phenol are suspected, dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether) and wash it with a 5% aqueous sodium hydroxide solution, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate and then remove the solvent.
-
-
Distillation Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is thoroughly dried.
-
Add a small amount of a non-volatile boiling chip or a magnetic stir bar to the distillation flask.
-
To inhibit polymerization, a few pellets of potassium hydroxide can be added to the distillation flask.[7]
-
-
Distillation Process:
-
Attach the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure.
-
Monitor the purity of the collected fractions by TLC or GC.
-
-
Storage:
-
Store the purified product under an inert atmosphere in a sealed container in a refrigerator.
-
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for removing impurities with similar boiling points to the product.
-
Preparation of the Column:
-
Sample Loading:
-
Dissolve the crude Ethyl 1-phenylvinyl ether in a minimal amount of the chromatography solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with the chosen solvent system, applying positive pressure.
-
Collect fractions and monitor their composition using TLC.
-
-
Solvent Removal and Storage:
-
Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature.
-
Store the purified product as described in the distillation protocol.
-
Mandatory Visualizations
Caption: Workflow for the purification of Ethyl 1-phenylvinyl ether.
Caption: Troubleshooting logic for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Cas 766-94-9,phenyl vinyl ether | lookchem [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Purification [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. 1-Ethoxy-1-phenylethanol | C10H14O2 | CID 17792938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of "(1-Ethoxyvinyl)benzene"
Welcome to the technical support center for the synthesis of (1-Ethoxyvinyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for (1-Ethoxyvinyl)benzene?
A common and effective method for the laboratory synthesis of (1-Ethoxyvinyl)benzene is the acid-catalyzed reaction of acetophenone with triethyl orthoformate. This reaction typically utilizes an acid catalyst, such as p-toluenesulfonic acid, to promote the formation of the enol ether.
Q2: What are the primary side reactions to be aware of during the synthesis of (1-Ethoxyvinyl)benzene from acetophenone and triethyl orthoformate?
Researchers should be vigilant for a few key side reactions that can impact the yield and purity of the desired product. The most prevalent side reactions include:
-
Acetal/Ketal Formation: The reaction can sometimes lead to the formation of the diethyl acetal of acetophenone, 2,2-diethoxy-1-phenylethane, especially if there is an excess of ethanol present or if the reaction conditions are not carefully controlled.[1][2][3]
-
Self-Condensation of Acetophenone: Under acidic conditions, acetophenone can undergo self-condensation to form various byproducts. One notable product is 1,3,5-triphenylbenzene, which can arise from the acid-catalyzed trimerization of acetophenone.[4]
-
Hydrolysis of the Product: (1-Ethoxyvinyl)benzene is an enol ether and is susceptible to hydrolysis back to acetophenone, particularly in the presence of aqueous acid. It is crucial to maintain anhydrous conditions throughout the reaction and workup.
Q3: How can I minimize the formation of byproducts?
To minimize the formation of unwanted side products, consider the following strategies:
-
Use a Dehydrating Agent: Employing a Dean-Stark apparatus or adding molecular sieves can help to remove ethanol and water as they are formed, shifting the equilibrium towards the desired enol ether product and minimizing acetal formation and product hydrolysis.
-
Control Reaction Temperature and Time: Careful optimization of the reaction temperature and time can favor the formation of the kinetic enol ether product over thermodynamically more stable but undesired byproducts.
-
Maintain Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents to prevent hydrolysis of the product and starting materials.
Q4: What is the best way to purify crude (1-Ethoxyvinyl)benzene?
Purification of (1-Ethoxyvinyl)benzene from the reaction mixture typically involves the following steps:
-
Neutralization: The acidic catalyst must be neutralized before distillation to prevent acid-catalyzed decomposition of the product. This can be achieved by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: The product can be extracted into a suitable organic solvent like diethyl ether or ethyl acetate.
-
Drying: The organic layer should be thoroughly dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Distillation: The final purification is usually achieved by fractional distillation under reduced pressure. This is particularly important to separate the product from unreacted acetophenone and other less volatile byproducts. Extractive distillation with a suitable solvent may be necessary to remove impurities with similar boiling points.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive or insufficient catalyst.- Presence of water in the reaction mixture.- Reaction temperature is too low or reaction time is too short. | - Use a fresh, active acid catalyst.- Ensure all reagents and solvents are anhydrous and glassware is flame-dried.- Optimize reaction temperature and monitor the reaction progress by TLC or GC. |
| Presence of significant amount of unreacted acetophenone | - Incomplete reaction.- Insufficient amount of triethyl orthoformate. | - Increase the reaction time or temperature.- Use a slight excess of triethyl orthoformate. |
| Formation of a white precipitate (suspected 1,3,5-triphenylbenzene) | - Prolonged reaction time at high temperatures.- High concentration of acid catalyst. | - Reduce the reaction time and/or temperature.- Decrease the amount of acid catalyst used. |
| Product decomposes during distillation | - Residual acid catalyst in the crude product. | - Ensure complete neutralization of the acid catalyst before distillation. Wash the organic layer thoroughly with a base. |
| Difficulty in separating product from a specific impurity | - Formation of an azeotrope or impurity with a close boiling point. | - Consider using extractive distillation with a suitable high-boiling solvent to alter the relative volatilities.[5]- Alternative purification methods such as column chromatography on silica gel (neutralized with a small amount of triethylamine to prevent product decomposition) could be explored. |
Experimental Protocol: Synthesis of (1-Ethoxyvinyl)benzene from Acetophenone
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
Acetophenone
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous toluene or another suitable high-boiling inert solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate for extraction
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add acetophenone, a slight excess of triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap.
-
Once the theoretical amount of ethanol has been collected or the reaction is deemed complete by TLC or GC analysis, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain (1-Ethoxyvinyl)benzene.
Logical Workflow for Troubleshooting
References
- 1. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. US4433173A - Acetophenone purification - Google Patents [patents.google.com]
Technical Support Center: Stability and Storage of "Benzene, (1-ethoxyethenyl)-"
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability and storage of "Benzene, (1-ethoxyethenyl)-". The following question-and-answer format addresses common issues and provides troubleshooting advice to ensure the integrity of the compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for "Benzene, (1-ethoxyethenyl)-"?
To maintain the quality and stability of "Benzene, (1-ethoxyethenyl)-", it is crucial to adhere to proper storage protocols. The compound should be stored in a cool, dry, and well-ventilated area.[1] It is important to keep the container tightly sealed to prevent exposure to moisture and air.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration is recommended for long-term storage. | Reduces the rate of potential degradation reactions, such as polymerization. |
| Atmosphere | Keep container tightly closed in a dry, well-ventilated place.[1] Consider storage under an inert gas (e.g., Argon, Nitrogen). | Minimizes contact with moisture, which can cause hydrolysis, and oxygen, which can lead to oxidation and peroxide formation. |
| Light Exposure | Store in a dark or amber-colored container. | Protects the compound from light-induced degradation and polymerization. |
| Inhibitors | For prolonged storage, especially after opening, the addition of a suitable polymerization inhibitor may be considered. | Vinyl ethers and styrenes are prone to polymerization, and inhibitors can help to prevent this. |
Q2: What are the primary degradation pathways for "Benzene, (1-ethoxyethenyl)-"?
"Benzene, (1-ethoxyethenyl)-", being a vinyl ether, is susceptible to two primary degradation pathways: cationic polymerization and hydrolysis.
-
Cationic Polymerization: This is a common issue with electron-rich alkenes like vinyl ethers. The presence of acidic impurities, exposure to heat, or light can initiate a chain-reaction polymerization, leading to an increase in viscosity or solidification of the material.
-
Hydrolysis: The enol ether linkage is sensitive to acidic conditions and can undergo hydrolysis to yield acetophenone and ethanol. This can be a concern if the compound is exposed to moisture or used in acidic reaction media.
Q3: What substances are incompatible with "Benzene, (1-ethoxyethenyl)-"?
Based on the chemical nature of vinyl ethers and styrenes, "Benzene, (1-ethoxyethenyl)-" is likely incompatible with the following:
-
Strong Acids: Can act as catalysts for rapid and uncontrolled cationic polymerization.
-
Strong Oxidizing Agents: May react vigorously and could lead to the formation of hazardous byproducts.
-
Sources of Free Radicals: Can initiate radical polymerization, another potential degradation pathway.
Troubleshooting Guide
Issue 1: Increased Viscosity or Solidification of the Liquid
-
Potential Cause: The compound has likely undergone polymerization. This can be triggered by improper storage, such as exposure to heat, light, or acidic contaminants.
-
Recommended Actions:
-
Cease Use: Do not use the material if it appears viscous or solidified, as the purity is compromised.
-
Verification: A simple test is to check the solubility of a small sample in a non-polar organic solvent. The presence of a significant amount of insoluble material confirms polymerization.
-
Disposal: Dispose of the polymerized material in accordance with local regulations for chemical waste.
-
-
Preventative Measures:
-
Always store the compound according to the recommended conditions.
-
If the compound will be used over an extended period, consider adding a polymerization inhibitor like butylated hydroxytoluene (BHT) or hydroquinone, after verifying compatibility.
-
Issue 2: Inconsistent Experimental Results or Presence of Impurities
-
Potential Cause: The starting material may have partially degraded via hydrolysis, especially if it has been handled in a non-inert atmosphere or with wet solvents. The primary hydrolysis products are acetophenone and ethanol.
-
Recommended Actions:
-
Purity Check: Analyze the material using techniques such as ¹H NMR or GC-MS to identify and quantify any impurities. The presence of acetophenone is a strong indicator of hydrolysis.
-
Purification: If the level of impurity is low, the compound can be purified by distillation under reduced pressure. It is critical to ensure all glassware is dry and the distillation is performed under an inert atmosphere.
-
-
Preventative Measures:
-
Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to moisture.
-
Use anhydrous solvents and reagents in your experiments.
-
Visualizations
The following diagrams illustrate the key degradation pathways and a general workflow for assessing the stability of "Benzene, (1-ethoxyethenyl)-".
Caption: Key degradation pathways of "Benzene, (1-ethoxyethenyl)-".
Caption: Experimental workflow for stability testing.
References
Technical Support Center: Ethyl 1-phenylvinyl Ether Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 1-phenylvinyl ether.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Ethyl 1-phenylvinyl ether, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield of Ethyl 1-phenylvinyl ether consistently low?
Low yields can stem from several factors, ranging from reagent quality to reaction conditions.
-
Poor Quality of Starting Materials: Ensure the purity of your starting materials. For instance, in a Williamson-type synthesis, the presence of water in the alcohol can quench the strong base needed to form the alkoxide. Similarly, the purity of the vinylating agent is crucial.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. For many ether syntheses, moderate temperatures are optimal. Excessively high temperatures can lead to side reactions and decomposition of the product.
-
Incorrect Stoichiometry: The molar ratio of reactants is critical. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to the formation of byproducts.
-
Inefficient Catalyst Activity: If using a catalyst, its activity may be compromised. For palladium-catalyzed transetherification, the choice and handling of the ligand are crucial.[1][2] Ensure the catalyst is not poisoned by impurities in the reactants or solvent.
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
The nature of byproducts depends on the synthetic route employed.
-
Williamson Ether Synthesis: A common side reaction is the E2 elimination of the alkyl halide, especially with secondary or tertiary halides, which competes with the desired SN2 substitution.[3] To favor substitution, use a primary alkyl halide if possible.
-
Transetherification: Incomplete reaction can leave unreacted starting materials. Additionally, side reactions involving the vinyl ether product can occur, particularly in the presence of acid, which can catalyze its hydrolysis or polymerization.[4]
-
Acetylene-based Synthesis: The reaction of acetylene with alcohols can produce acetals as byproducts if conditions are not carefully controlled.
To minimize byproducts, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, control the reaction temperature, and use purified reagents and solvents.
Q3: My reaction has stalled and is not proceeding to completion. What should I do?
A stalled reaction can often be restarted or driven to completion.
-
Check Catalyst Activity: If a catalyst is being used, it may have deactivated. In some cases, adding a fresh portion of the catalyst can restart the reaction.
-
Increase Reactant Concentration: If the reaction is reversible, increasing the concentration of one of the reactants can shift the equilibrium towards the product. For transetherification, using a large excess of the vinyl ether source can be beneficial.[1]
-
Solvent Effects: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMSO or THF are often effective for SN2 reactions.[3] Ensure your solvent is anhydrous, as water can interfere with many of the reagents used.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Ethyl 1-phenylvinyl ether?
The primary methods for synthesizing vinyl ethers, which can be adapted for Ethyl 1-phenylvinyl ether, include:
-
Williamson Ether Synthesis: This classic method involves the reaction of a metal alkoxide with an alkyl halide.[3] For Ethyl 1-phenylvinyl ether, this would likely involve a vinylic halide and an ethoxide, though this can be challenging due to the low reactivity of vinylic halides in SN2 reactions. A more feasible approach would be the dehydrohalogenation of a corresponding haloether.
-
Transetherification: This involves the exchange of an alcohol with a vinyl ether, often catalyzed by a transition metal complex, such as palladium.[1][2] This is a versatile method for creating a variety of vinyl ethers.
-
Reaction with Acetylene: The direct reaction of an alcohol with acetylene in the presence of a strong base is a traditional method for producing vinyl ethers.[5]
Q2: How does the choice of base affect the Williamson synthesis of vinyl ethers?
The strength of the base is crucial for deprotonating the alcohol to form the nucleophilic alkoxide. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are commonly used.[3] Weaker bases may not deprotonate the alcohol sufficiently, leading to a slow or incomplete reaction.
Q3: What is the role of the ligand in palladium-catalyzed transetherification?
The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. For vinyl ether synthesis, bidentate ligands like 1,10-phenanthroline have been shown to be effective.[1][2] The absence of a suitable ligand can result in no reaction.[1][2]
Data Presentation
Table 1: Effect of Catalyst Loading on Vinyl Ether Synthesis via Transetherification
| Entry | Catalyst Loading (%) | Conversion (%) |
| 1 | 1 | ~60-70 |
| 2 | 2 | >80 |
| 3 | 5 | ~80 |
| 4 | 10 | <80 |
Data is generalized from studies on similar vinyl ethers and may not be representative of Ethyl 1-phenylvinyl ether synthesis without optimization.[1]
Table 2: Influence of EVE/Alcohol Molar Ratio in Transetherification
| Entry | EVE/Alcohol Molar Ratio | Conversion (%) |
| 1 | 6:1 | ~70 |
| 2 | 12:1 | >80 |
| 3 | >12:1 | No significant improvement |
EVE = Ethyl vinyl ether. Data is illustrative based on general findings for transetherification reactions.[1]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Transetherification
-
Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve palladium(II) acetate in anhydrous dichloromethane. Add a solution of the appropriate ligand (e.g., 1,10-phenanthroline) in dichloromethane dropwise. Stir the mixture at room temperature for 30 minutes to generate the catalyst in situ.[2]
-
Reaction Mixture: In a separate flask, dissolve the starting alcohol (in this case, 1-phenylethanol) and a molar excess of the vinylating agent (e.g., ethyl vinyl ether) in dichloromethane.[2]
-
Reaction: Add the alcohol/vinyl ether solution to the catalyst solution. Stir the reaction mixture at room temperature for 24 hours.[2]
-
Workup and Purification: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, add the starting alcohol to a suspension of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF). Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Nucleophilic Substitution: Add the alkyl halide (e.g., vinyl bromide, though this is not ideal for SN2) to the alkoxide solution. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by distillation or column chromatography.
Visualizations
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04636K [pubs.rsc.org]
- 5. Ethyl vinyl ether synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Identifying Impurities in (1-Ethoxyvinyl)benzene by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in (1-Ethoxyvinyl)benzene using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Impurity Identification in (1-Ethoxyvinyl)benzene
This section addresses common issues encountered during the NMR analysis of (1-Ethoxyvinyl)benzene, helping you to identify potential impurities from unreacted starting materials, byproducts, or decomposition products.
FAQs: Common Impurities and their NMR Signatures
Q1: My ¹H NMR spectrum of (1-Ethoxyvinyl)benzene shows unexpected peaks. What are the most common impurities I should look for?
A1: The most common impurities in (1-Ethoxyvinyl)benzene often depend on the synthetic route used for its preparation. Two prevalent methods are the Wittig reaction and the pyrolysis of acetophenone diethyl acetal.
-
From Wittig Reaction: If synthesized via a Wittig reaction using (methoxymethyl)triphenylphosphonium chloride and a base to form the ylide, followed by reaction with acetophenone, a common byproduct is triphenylphosphine oxide .
-
From Acetal Pyrolysis: If prepared by the pyrolysis of acetophenone diethyl acetal, unreacted acetophenone and residual starting material, acetophenone diethyl acetal , are potential impurities.
-
General Impurities: Regardless of the synthesis method, residual solvents such as ethanol or diethyl ether from the workup procedure are also common.
Q2: I suspect my sample is contaminated with triphenylphosphine oxide. What are its characteristic NMR signals?
A2: Triphenylphosphine oxide is a very common byproduct of the Wittig reaction. Its signals can sometimes overlap with the aromatic signals of your product.
-
¹H NMR: Look for a complex multiplet in the aromatic region, typically between δ 7.4-7.8 ppm .
-
³¹P NMR: A definitive way to confirm its presence is to run a ³¹P NMR experiment. Triphenylphosphine oxide will show a characteristic singlet at approximately δ 25-30 ppm .
Q3: My ¹H NMR spectrum has a singlet around δ 2.6 ppm and multiplets in the aromatic region that don't match my product. What could this be?
A3: These signals are characteristic of acetophenone , which is a likely impurity if it was used as a starting material and the reaction did not go to completion.
-
¹H NMR: A sharp singlet for the methyl protons at approximately δ 2.61 ppm and multiplets for the aromatic protons between δ 7.45-7.98 ppm are indicative of acetophenone.[1]
-
¹³C NMR: Look for a carbonyl signal around δ 198.2 ppm and a methyl signal around δ 26.6 ppm .[1]
Q4: I see extra ethyl group signals (a quartet and a triplet) in my ¹H NMR spectrum. What could they be from?
A4: Extra ethyl group signals often point to the presence of residual ethanol or diethyl ether from the reaction workup or purification steps.
-
Ethanol: In CDCl₃, ethanol typically shows a quartet around δ 3.72 ppm (CH₂) and a triplet around δ 1.25 ppm (CH₃). The OH proton can appear as a broad singlet anywhere from δ 1-5 ppm.[2]
-
Diethyl Ether: In CDCl₃, diethyl ether exhibits a quartet at approximately δ 3.48 ppm (CH₂) and a triplet at around δ 1.21 ppm (CH₃).
Another possibility, if the synthesis involved acetophenone diethyl acetal, is the presence of this unreacted starting material.
Data Presentation: NMR Data for (1-Ethoxyvinyl)benzene and Potential Impurities
For easy reference, the following tables summarize the ¹H and ¹³C NMR chemical shifts for (1-Ethoxyvinyl)benzene and its common impurities in CDCl₃.
Table 1: ¹H NMR Chemical Shift Data (CDCl₃)
| Compound | Functional Group | Chemical Shift (δ ppm) | Multiplicity |
| (1-Ethoxyvinyl)benzene | =CH₂ | 4.13, 4.55 | d, d |
| -OCH₂- | 3.90 | q | |
| Ar-H | 7.25-7.45 | m | |
| -CH₃ | 1.38 | t | |
| Acetophenone[1] | Ar-H | 7.45-7.59, 7.96-7.98 | m, m |
| -COCH₃ | 2.61 | s | |
| Triphenylphosphine Oxide | Ar-H | 7.4-7.8 | m |
| Ethanol[2] | -CH₂OH | 3.72 | q |
| -OH | variable (often broad) | s | |
| -CH₃ | 1.25 | t | |
| Diethyl Ether | -OCH₂- | 3.48 | q |
| -CH₃ | 1.21 | t |
Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)
| Compound | Carbon Type | Chemical Shift (δ ppm) |
| (1-Ethoxyvinyl)benzene | C=C (quaternary) | 160.2 |
| Ar-C (quaternary) | 135.5 | |
| Ar-CH | 128.8, 128.3, 126.0 | |
| =CH₂ | 83.5 | |
| -OCH₂- | 63.8 | |
| -CH₃ | 14.5 | |
| Acetophenone[1] | C=O | 198.2 |
| Ar-C (quaternary) | 137.1 | |
| Ar-CH | 133.1, 128.6, 128.3 | |
| -COCH₃ | 26.6 | |
| Triphenylphosphine Oxide | Ar-C (ipso) | ~133 (d, Jpc ≈ 103 Hz) |
| Ar-CH | ~132, ~131, ~128 | |
| Ethanol | -CH₂OH | 57.9 |
| -CH₃ | 18.3 | |
| Diethyl Ether | -OCH₂- | 66.1 |
| -CH₃ | 15.4 |
Experimental Protocols
A general understanding of the synthetic procedures is crucial for anticipating potential impurities.
Protocol 1: Synthesis of (1-Ethoxyvinyl)benzene via Wittig Reaction
This method involves the reaction of an ylide, generated from (ethoxymethyl)triphenylphosphonium chloride, with benzaldehyde.
-
Ylide Formation: (Ethoxymethyl)triphenylphosphonium chloride is suspended in an anhydrous aprotic solvent (e.g., THF) and cooled to 0°C. A strong base (e.g., n-butyllithium or potassium tert-butoxide) is added dropwise to generate the corresponding phosphorus ylide.
-
Wittig Reaction: Benzaldehyde, dissolved in the same solvent, is added to the ylide solution at 0°C. The reaction is typically stirred for several hours at room temperature.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to separate (1-Ethoxyvinyl)benzene from the triphenylphosphine oxide byproduct.
Protocol 2: Synthesis of (1-Ethoxyvinyl)benzene via Pyrolysis of Acetophenone Diethyl Acetal
This method involves the acid-catalyzed elimination of ethanol from acetophenone diethyl acetal.
-
Acetal Formation: Acetophenone is reacted with an excess of triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in ethanol to form acetophenone diethyl acetal.
-
Purification of Acetal: The resulting acetal is purified by distillation.
-
Pyrolysis: The purified acetophenone diethyl acetal is subjected to pyrolysis, often in the presence of a mild acid catalyst, to induce the elimination of one equivalent of ethanol, yielding (1-Ethoxyvinyl)benzene.
-
Purification: The product is purified by fractional distillation.
Visualizing Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying unknown peaks in the NMR spectrum of (1-Ethoxyvinyl)benzene.
References
"Benzene, (1-ethoxyethenyl)-" reaction scale-up challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the reaction scale-up of "Benzene, (1-ethoxyethenyl)-". The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for Benzene, (1-ethoxyethenyl)- that are amenable to scale-up?
A1: While various methods exist for vinyl ether synthesis, two common routes adaptable for scaling up the production of Benzene, (1-ethoxyethenyl)- are:
-
Wittig-type Olefination: This involves the reaction of a suitable phosphorus ylide with acetophenone. The choice of base and solvent is critical for optimizing yield and minimizing side reactions.[1][2][3][4]
-
Addition of Ethanol to Phenylacetylene: This can be achieved under basic conditions, often with a catalyst. Controlling the reaction temperature and pressure is crucial for selectivity and safety.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Key safety considerations include:
-
Exothermic Reactions: The synthesis of vinyl ethers can be exothermic.[5] Proper heat management through controlled reagent addition, efficient cooling, and real-time temperature monitoring is essential to prevent runaway reactions.
-
Flammable Solvents: Many organic solvents used in the synthesis are flammable. Operations should be conducted in well-ventilated areas, away from ignition sources, and with appropriate fire suppression equipment readily available.
-
Peroxide Formation: Ethers, including vinyl ethers, can form explosive peroxides upon exposure to air and light.[6] It is crucial to test for peroxides before heating or concentrating solutions and to use inhibitors if necessary.
-
Handling of Reactive Reagents: Reagents like organolithiums (used in some Wittig variations) or strong bases require careful handling under inert atmospheres.
Q3: How does the purity of starting materials affect the scale-up process?
A3: The purity of starting materials is critical for a successful and reproducible scale-up. Impurities can:
-
Inhibit the reaction: Traces of water or other protic impurities can quench organometallic reagents or strong bases.
-
Lead to side reactions: This can result in the formation of byproducts that complicate purification and reduce the overall yield.
-
Poison catalysts: If a catalytic process is used, impurities can deactivate the catalyst, leading to incomplete conversion.
Troubleshooting Guides
Issue 1: Low Yield of Benzene, (1-ethoxyethenyl)-
Symptom: The isolated yield of the desired product is significantly lower at the pilot scale compared to the lab scale.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Yield | 85% | 45% |
| Purity | >98% | ~90% (with unreacted starting material) |
Possible Causes & Solutions:
-
Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution: Optimize the stirrer design and speed. Consider using baffles in the reactor to improve turbulence.
-
-
Poor Temperature Control: Inadequate heat dissipation in a larger vessel can lead to higher reaction temperatures and decomposition of the product or reagents.
-
Solution: Implement a more robust cooling system. Slow down the rate of reagent addition to control the exotherm.
-
-
Moisture Contamination: Larger quantities of solvents and reagents increase the chance of introducing moisture.
-
Solution: Ensure all solvents and reagents are rigorously dried before use. Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Significant Byproducts
Symptom: The final product is contaminated with significant levels of impurities that are difficult to separate.
Common Byproducts and Their Mitigation:
| Byproduct | Potential Cause | Mitigation Strategy |
| Acetophenone | Incomplete reaction (Wittig route). | Increase reaction time, temperature, or the equivalents of the Wittig reagent. |
| Polymeric material | Acid-catalyzed polymerization of the vinyl ether product.[7][8] | Ensure the work-up and purification steps are performed under neutral or slightly basic conditions. Avoid contact with acidic surfaces. |
| Self-condensation products of acetophenone | Strong basic conditions. | Use a milder base or lower the reaction temperature. |
Troubleshooting Workflow for Byproduct Formation:
Caption: Troubleshooting workflow for byproduct formation.
Experimental Protocols
Key Experiment: Wittig Olefination for the Synthesis of Benzene, (1-ethoxyethenyl)-
Objective: To synthesize Benzene, (1-ethoxyethenyl)- from (methoxymethyl)triphenylphosphonium chloride and acetophenone.
Materials:
-
(Methoxymethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the resulting orange-red mixture at 0 °C for 1 hour.
-
Wittig Reaction: Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by slowly adding water. Partition the mixture between hexane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Logical Relationship for Key Reaction Steps:
Caption: Experimental workflow for Wittig synthesis.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chemistrysteps.com [chemistrysteps.com]
- 5. mt.com [mt.com]
- 6. Ether - Wikipedia [en.wikipedia.org]
- 7. Ethyl vinyl ether | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preventing polymerization of "Ethyl 1-phenylvinyl ether" during storage
For researchers, scientists, and drug development professionals utilizing Ethyl 1-phenylvinyl ether, ensuring its stability during storage is paramount to the success and reproducibility of experiments. This guide provides detailed information on preventing polymerization, troubleshooting common issues, and frequently asked questions regarding the storage of this reactive monomer.
Troubleshooting Guide: Preventing Polymerization
Unintended polymerization of Ethyl 1-phenylvinyl ether during storage can lead to failed experiments and safety hazards. This section provides a systematic approach to identifying and resolving potential issues.
Problem: Suspected Polymerization in Stored Ethyl 1-phenylvinyl ether
Symptoms:
-
Increased viscosity of the liquid.
-
Presence of solid precipitates or a gel-like consistency.
-
Discoloration of the monomer.
-
Unexpected exotherm or pressure buildup in the container.[1]
Immediate Actions:
-
Isolate the Container: Move the container to a well-ventilated fume hood, away from heat, light, and other reactive chemicals.
-
Do Not Attempt to Open: If the container is bulging or shows signs of pressure buildup, do not attempt to open it.[1]
-
Cool the Container: If safe to do so, cool the container externally with a water or ice bath to slow down the polymerization rate.
-
Contact Safety Personnel: Inform your institution's environmental health and safety (EHS) office for guidance on handling and disposal of the potentially hazardous material.
Root Cause Analysis and Corrective Actions:
dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9];
} }
A logical workflow for troubleshooting polymerization issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Ethyl 1-phenylvinyl ether?
A1: To minimize the risk of polymerization, Ethyl 1-phenylvinyl ether should be stored in a cool, dark, and dry place. The recommended storage temperature is typically between 2-8°C.[2] The container should be tightly sealed under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture, which can initiate polymerization.
Q2: What inhibitors are recommended for Ethyl 1-phenylvinyl ether, and at what concentration?
A2: Phenolic compounds are commonly used as inhibitors for vinyl ethers. For aryl vinyl ethers, inhibitors such as hydroquinone (HQ) and 4-methoxyphenol (MEHQ) are effective. A typical concentration range for these inhibitors is 50-200 ppm. It is crucial to ensure the inhibitor is present at an adequate level throughout the storage period.
| Inhibitor | Typical Concentration (ppm) | Notes |
| Hydroquinone (HQ) | 50 - 200 | Effective free-radical scavenger. |
| 4-Methoxyphenol (MEHQ) | 100 - 200 | Often preferred due to lower toxicity compared to HQ. |
| 4-tert-Butylcatechol (TBC) | 100 - 500 | Effective, but may need to be removed before some applications. |
Q3: How can I check for the presence of peroxides in my Ethyl 1-phenylvinyl ether?
A3: Peroxides are a common initiator for polymerization and can form upon exposure to air. Their presence can be detected using commercially available peroxide test strips or through a wet chemical method. A detailed protocol for peroxide value determination is provided in the "Experimental Protocols" section. It is recommended to test for peroxides upon receiving a new batch and periodically during storage, especially if the container has been opened.
Q4: Can I use Ethyl 1-phenylvinyl ether that has started to become viscous?
A4: It is strongly advised against using Ethyl 1-phenylvinyl ether that shows any signs of polymerization, such as increased viscosity. The presence of oligomers and polymers can significantly affect the stoichiometry and kinetics of your reaction, leading to irreproducible results and potentially hazardous conditions.
Q5: How does the phenyl group in Ethyl 1-phenylvinyl ether affect its stability compared to other vinyl ethers?
A5: The phenyl group can influence the electronic properties of the vinyl group, potentially affecting its susceptibility to both radical and cationic polymerization. While the phenyl group can offer some steric hindrance, it can also stabilize cationic intermediates, making the monomer more reactive towards cationic polymerization initiated by acidic impurities. Therefore, maintaining a strictly neutral and anhydrous environment is crucial.
Experimental Protocols
1. Protocol for Monitoring Polymerization using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique to monitor the depletion of the monomer and the appearance of the polymer.
-
Objective: To quantify the extent of polymerization of Ethyl 1-phenylvinyl ether.
-
Methodology:
-
Prepare a stock solution of a known concentration of fresh, unpolymerized Ethyl 1-phenylvinyl ether in a deuterated solvent (e.g., CDCl₃) with an internal standard (e.g., mesitylene or 1,3,5-trioxane).
-
Acquire a ¹H NMR spectrum of the stock solution. Identify the characteristic vinyl proton signals of the monomer (typically in the range of 4.0-6.5 ppm).
-
To monitor a stored sample, carefully take a small aliquot and prepare a solution with the same concentration and internal standard as the stock solution.
-
Acquire a ¹H NMR spectrum of the stored sample.
-
Integrate the characteristic vinyl proton signals of the monomer and the signal of the internal standard in both spectra.
-
The percentage of remaining monomer can be calculated by comparing the relative integration of the monomer peaks to the internal standard in the stored sample versus the fresh stock solution. A decrease in the relative integration of the vinyl protons indicates polymerization. The appearance of broad signals in the aliphatic region is also indicative of polymer formation.
-
2. Protocol for Peroxide Value Determination (Adapted from Iodometric Titration)
This method determines the concentration of peroxides, which can initiate polymerization.
-
Objective: To quantify the peroxide content in Ethyl 1-phenylvinyl ether.
-
Materials:
-
Ethyl 1-phenylvinyl ether sample
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
0.1 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution
-
-
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve approximately 5 g of the Ethyl 1-phenylvinyl ether sample (weighed accurately) in 30 mL of the acetic acid-chloroform solvent.
-
Swirl the flask to ensure the sample is completely dissolved.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl for one minute, and then store it in the dark for 5 minutes.
-
Add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the standardized 0.1 N Na₂S₂O₃ solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution. The solution will turn a dark blue-black color.
-
Continue the titration, adding the Na₂S₂O₃ solution dropwise, until the blue color is completely discharged.
-
Perform a blank titration using the same procedure but without the sample.
-
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
-
Interpretation: A peroxide value above 1-5 meq/kg may indicate a higher risk of polymerization and the monomer should be purified or discarded.
3. Accelerated Stability Testing Protocol
This protocol can be used to predict the long-term stability of Ethyl 1-phenylvinyl ether under various storage conditions.
-
Objective: To assess the stability of Ethyl 1-phenylvinyl ether under accelerated aging conditions.
-
Methodology:
-
Divide a fresh batch of Ethyl 1-phenylvinyl ether, with a known inhibitor concentration, into several small, airtight containers under an inert atmosphere.
-
Store the containers at elevated temperatures (e.g., 40°C, 50°C, and 60°C) in a controlled temperature chamber.
-
At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove one container from each temperature condition.
-
Allow the container to cool to room temperature.
-
Analyze the sample for:
-
Appearance: Visual inspection for color change, viscosity increase, or solid formation.
-
Polymer Content: Using the NMR spectroscopy protocol described above.
-
Peroxide Value: Using the iodometric titration protocol described above.
-
Inhibitor Concentration: Using a suitable analytical method such as HPLC or GC-MS.
-
-
Plot the degradation of the monomer (or formation of polymer/peroxides) as a function of time for each temperature.
-
The data can be used to model the degradation kinetics, often using the Arrhenius equation, to extrapolate the shelf life at recommended storage temperatures.
-
Signaling Pathways and Logical Relationships
dot graph Polymerization_Initiation_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9];
} }
Pathways leading to the polymerization of Ethyl 1-phenylvinyl ether.
By adhering to these guidelines, researchers can ensure the integrity of their Ethyl 1-phenylvinyl ether and contribute to the safety and success of their scientific endeavors.
References
Technical Support Center: Catalyst Removal in (1-Ethoxyvinyl)benzene Reactions
This guide provides troubleshooting advice and detailed protocols for the effective removal of acid catalysts from reactions involving (1-ethoxyvinyl)benzene. Given the sensitivity of enol ethers like (1-ethoxyvinyl)benzene to acid-catalyzed hydrolysis, proper workup and purification are critical to ensure product integrity.
Frequently Asked Questions (FAQs)
Q1: My (1-ethoxyvinyl)benzene-derived product appears to be decomposing during aqueous workup after a reaction catalyzed by p-toluenesulfonic acid (p-TsOH). What is happening and how can I prevent it?
A1: The decomposition is likely due to acid-catalyzed hydrolysis of the enol ether functionality in your product. Prolonged contact with even residual amounts of a strong acid like p-TsOH in the presence of water can lead to cleavage of the vinyl ether bond.
To prevent this, you should neutralize the acid as quickly as possible during the workup. Instead of a simple water wash, use a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This will neutralize the p-TsOH, forming its corresponding salt, which is highly soluble in the aqueous layer and can be efficiently removed. Always check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic.
Q2: I am using trifluoroacetic acid (TFA) as a catalyst. Since it is volatile, can I just remove it by rotary evaporation?
A2: While TFA is volatile (boiling point: 72 °C), complete removal from a reaction mixture by simple rotary evaporation can be difficult, especially if your product is a high-boiling oil.[1][2] Residual TFA can co-distill with solvents or remain as a salt with any basic functionalities in your product. To improve removal, consider adding a higher-boiling, non-reactive solvent like toluene and co-evaporating the mixture.[3] This process, known as azeotropic removal, can be repeated several times to ensure all TFA is removed. For non-polar products, precipitation in cold diethyl ether can also be an effective method to separate the product from the highly polar TFA.[1][4]
Q3: How can I remove a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), from my reaction mixture containing an acid-sensitive product?
A3: Lewis acids can be challenging to remove due to their coordination with heteroatoms in the product. A common method is to quench the reaction by carefully adding it to a cold, saturated aqueous solution of a mild base like sodium bicarbonate or a chelating agent like Rochelle's salt (potassium sodium tartrate) or ammonium chloride. This will hydrolyze the Lewis acid and precipitate it as its hydroxide, which can then be removed by filtration or separated during an aqueous workup. It is crucial to perform this quench at a low temperature to minimize any potential acid-catalyzed degradation of your product.
Q4: What are scavenger resins, and how can they be used to remove acid catalysts?
A4: Scavenger resins are solid-supported reagents with functional groups designed to react with and bind to specific types of molecules, such as acids.[5] For acid removal, basic scavenger resins (e.g., amine- or carbonate-functionalized) are used. The reaction mixture is stirred with the resin, which selectively binds the acid catalyst. The resin is then simply filtered off, leaving the purified product in solution. This method is particularly useful for acid-sensitive compounds as it avoids an aqueous workup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Low product yield after aqueous workup. | Acid-catalyzed hydrolysis of the enol ether product during the workup. | - Use a cold, saturated solution of a weak base (e.g., NaHCO₃) for the initial wash. - Minimize the time the reaction mixture is in contact with the acidic aqueous phase. - Consider using a non-aqueous workup, such as filtration through a plug of basic alumina or using a scavenger resin. |
| Product is contaminated with the acid catalyst after purification. | Incomplete neutralization or removal during workup. | - Repeat the aqueous wash with a saturated base solution. - For solid products, recrystallization can be effective. - For oily products, column chromatography on basic or neutral alumina can be used to trap the acidic catalyst.[6][7][8][9][10] |
| Formation of an emulsion during aqueous workup. | High concentration of salts or polar byproducts. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - Filter the entire mixture through a pad of Celite. - If the reaction was run in a water-miscible solvent like THF or acetonitrile, remove the solvent by rotary evaporation before the workup.[11] |
| Scavenger resin is not effectively removing the acid catalyst. | Insufficient amount of scavenger resin or inadequate reaction time. | - Increase the equivalents of scavenger resin used (typically 2-3 equivalents relative to the acid). - Increase the stirring time with the resin. - Ensure the chosen scavenger resin is appropriate for the target acid (see table below). |
Quantitative Data on Acid Scavengers
The following table provides a comparison of commercially available scavenger resins suitable for the removal of acid catalysts.
| Scavenger Resin Type | Functional Group | Target Catalyst(s) | Typical Capacity (mmol/g) | Supplier Examples |
| Polymer-Supported Amine | Primary, Secondary, or Tertiary Amine | Brønsted Acids (TFA, p-TsOH), Lewis Acids | 1.0 - 4.0 | Amberlyst A-21 |
| Polymer-Supported Carbonate | Carbonate | Brønsted Acids | 1.5 - 2.5 | PL-HCO₃ MP Resin |
| Polymer-Supported Trisamine | Tris(2-aminoethyl)amine | Brønsted and Lewis Acids | ~2.0 | Biotage ISOLUTE TETA |
| Polymer-Supported Sulfonic Acid (for basic impurities) | Sulfonic Acid | Basic impurities (can be used in catch-and-release purification) | 3.5 - 3.7 | Biotage MP-TsOH[12] |
Note: Capacities can vary between manufacturers and batches. Always refer to the supplier's specifications.
Experimental Protocols
Protocol 1: Aqueous Workup with Basic Wash for p-TsOH Removal
-
Quenching: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Extraction: Transfer the reaction mixture to a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the NaHCO₃ solution should be approximately equal to the volume of the reaction mixture.
-
Washing: Gently shake the separatory funnel, venting frequently to release any CO₂ gas that may form. Allow the layers to separate.
-
pH Check: Using a pipette, remove a drop of the aqueous (lower) layer and test it with pH paper to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, repeat the wash with fresh NaHCO₃ solution.
-
Separation: Separate the organic layer.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Removal of TFA using a Scavenger Resin
-
Solvent Evaporation: If the reaction was performed in TFA as the solvent, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA. Co-evaporate with toluene (3 x 10 mL) to remove residual traces.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Scavenger Addition: Add a basic scavenger resin (e.g., Amberlyst A-21, 2-3 equivalents relative to the initial amount of TFA).
-
Stirring: Stir the suspension at room temperature for 1-2 hours.
-
Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of the same solvent.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Purification by Basic Alumina Column Chromatography
-
Column Packing: Prepare a chromatography column with a slurry of basic alumina in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product (which may still contain residual acid catalyst) in a minimal amount of the chromatography eluent or a compatible solvent. Load the sample onto the column.
-
Elution: Elute the column with a solvent system of appropriate polarity to separate your product from less polar and more polar impurities. The acidic catalyst will be strongly adsorbed to the basic alumina and will not elute.
-
Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows
Caption: Aqueous workup for acid catalyst removal.
Caption: Acid catalyst removal using a scavenger resin.
References
- 1. researchgate.net [researchgate.net]
- 2. Scavenger resins [rapp-polymere.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. epa.gov [epa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. Workup [chem.rochester.edu]
- 12. biotage.com [biotage.com]
Technical Support Center: Benzene, (1-ethoxyethenyl)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzene, (1-ethoxyethenyl)-, also known as α-ethoxystyrene. The following information addresses common issues encountered during the experimental work-up and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general structure and reactivity of Benzene, (1-ethoxyethenyl)-?
Benzene, (1-ethoxyethenyl)- is an enol ether. Its structure consists of a benzene ring attached to an ethoxy-substituted vinyl group. The double bond and the oxygen atom's lone pair of electrons make it susceptible to electrophilic addition and hydrolysis under acidic conditions.
Q2: My crude product of Benzene, (1-ethoxyethenyl)- appears to have a significant amount of a white, crystalline solid. What is this likely to be?
If you synthesized Benzene, (1-ethoxyethenyl)- via a Wittig reaction using a triphenylphosphine-based ylide, the white crystalline solid is most likely triphenylphosphine oxide (TPPO), a common byproduct of this reaction.[1]
Q3: During aqueous work-up, I am experiencing low yields of the desired product. What could be the cause?
Benzene, (1-ethoxyethenyl)- is an enol ether, which is sensitive to acid.[2][3] If your aqueous wash solutions are acidic, you may be hydrolyzing the product back to acetophenone. It is crucial to maintain neutral or slightly basic conditions during the work-up.
Q4: What are the recommended storage conditions for Benzene, (1-ethoxyethenyl)-?
Due to its sensitivity to acid and potential for polymerization, it is advisable to store Benzene, (1-ethoxyethenyl)- in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), may also be considered for long-term storage.
Troubleshooting Guides
Issue 1: Low or No Yield of Benzene, (1-ethoxyethenyl)- After Work-up
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acidic Work-up Conditions | Ensure all aqueous solutions used for washing (e.g., water, brine) are neutral or slightly basic. A wash with a dilute sodium bicarbonate solution can help neutralize any residual acid. | Prevention of product hydrolysis and improved yield. |
| Product Volatility | Benzene, (1-ethoxyethenyl)- may be volatile. Avoid excessive heating during solvent removal on a rotary evaporator. Use a cold trap and moderate vacuum. | Minimized loss of product due to evaporation. |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) before quenching. | Ensure the reaction has gone to completion to maximize the potential yield before starting the work-up. |
Issue 2: Contamination with Triphenylphosphine Oxide (TPPO)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-precipitation with Product | After the reaction, concentrate the organic solvent and add a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes to precipitate the TPPO.[1] The product should remain in solution. Filter off the TPPO. | Effective removal of the majority of TPPO before further purification. |
| Similar Polarity to Product | If precipitation is not effective, purify the crude product using column chromatography on silica gel. Use a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the less polar product from the more polar TPPO. | High purity Benzene, (1-ethoxyethenyl)- free from TPPO. |
Experimental Protocols
Standard Aqueous Work-up Protocol
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent like THF, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a water-immiscible organic solvent such as diethyl ether or dichloromethane. Transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer with deionized water (2 x 50 mL for a 100 mL organic phase).
-
To ensure no acidic residue is present, wash with a saturated sodium bicarbonate solution (1 x 50 mL).
-
Finally, wash with brine (1 x 50 mL) to aid in the removal of water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Purification by Precipitation of TPPO
-
After the initial reaction work-up (quenching and solvent removal), dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
To this solution, add a non-polar solvent in which TPPO has low solubility, such as hexanes or a 1:4 mixture of diethyl ether:hexanes, dropwise while stirring.
-
The triphenylphosphine oxide should precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the mixture through a Büchner funnel, collecting the filtrate which contains the desired product.
-
Wash the collected solid with a small amount of the cold non-polar solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Visualized Workflows
References
Validation & Comparative
Comparative Reactivity Analysis: Benzene, (1-ethoxyethenyl)- vs. Styrene
This guide provides a detailed comparison of the chemical reactivity of Benzene, (1-ethoxyethenyl)-, also known as α-ethoxystyrene, and styrene. The analysis is tailored for researchers, scientists, and professionals in drug development, offering insights into the influence of the α-ethoxy substituent on the reactivity of the vinyl group. The comparison is supported by experimental data from scientific literature, focusing on key reaction types including cationic polymerization and electrophilic addition.
Executive Summary
α-Ethoxystyrene exhibits significantly higher reactivity towards electrophiles and cationic polymerization compared to styrene. This heightened reactivity is attributed to the electron-donating ethoxy group at the α-position of the vinyl moiety. This group effectively stabilizes the carbocation intermediate formed during these reactions through resonance, thereby lowering the activation energy and accelerating the reaction rate. In contrast, styrene's reactivity is primarily dictated by the formation of a less stabilized benzylic carbocation.
Chemical Structures
| Compound | Structure |
| Benzene, (1-ethoxyethenyl)- |
|
| Styrene |
|
Comparative Reactivity Data
The following table summarizes the comparative reactivity of α-ethoxystyrene and styrene in key chemical transformations. The data for α-ethoxystyrene is inferred from studies on structurally similar compounds like p-alkoxystyrenes and other vinyl ethers, which demonstrate analogous electronic effects.
| Reaction Type | Relative Reactivity | Supporting Observations |
| Cationic Polymerization | α-Ethoxystyrene >> Styrene | The polymerization rate of p-alkoxystyrenes is significantly increased with solvent polarity, indicating the involvement of ionic species.[1] Vinyl ethers, a class of compounds to which α-ethoxystyrene belongs, are known to be more reactive than styrene in cationic copolymerization.[2] |
| Electrophilic Addition | α-Ethoxystyrene > Styrene | The addition to the double bond in alkenylbenzenes like styrene is generally faster than reactions on the aromatic ring, with the rate being determined by the stability of the benzylic carbocation. The ethoxy group in α-ethoxystyrene provides additional resonance stabilization to the carbocation intermediate, enhancing the reaction rate. |
| Radical Polymerization | Styrene > α-Ethoxystyrene | While specific data for α-ethoxystyrene is limited, the bulky ethoxy group may introduce steric hindrance, potentially lowering the rate and degree of polymerization compared to styrene. |
Detailed Analysis of Reactivity
Cationic Polymerization
Cationic polymerization is initiated by electrophiles, and the rate-determining step is the formation of a carbocationic intermediate. The stability of this intermediate is paramount to the overall reaction rate.
In the case of styrene , the propagating species is a benzylic carbocation. While this carbocation is stabilized by the adjacent phenyl group through resonance, it is less stable compared to the intermediate formed from α-ethoxystyrene.
For α-ethoxystyrene , the α-ethoxy group provides significant resonance stabilization to the carbocationic intermediate, in addition to the stabilization from the phenyl group. The lone pair of electrons on the oxygen atom can delocalize to stabilize the positive charge, making this intermediate substantially more stable. This leads to a much faster rate of polymerization. Studies on p-alkoxystyrenes have shown that electron-donating groups enhance the polymerization rate.[1] Furthermore, in copolymerization studies of styrene and the vinyl ether 2,3-dihydro-4H-pyran, the vinyl ether monomer was found to be more reactive.[2]
Electrophilic Addition
The mechanism of electrophilic addition to alkenes involves the initial attack of an electrophile to form a carbocation, followed by the attack of a nucleophile.[3][4] The first step is typically rate-determining.[3]
Styrene readily undergoes electrophilic addition to the vinyl group. The reaction proceeds via a benzylic carbocation intermediate, which is more stable than a simple secondary carbocation.
α-Ethoxystyrene , with its electron-rich double bond due to the electron-donating ethoxy group, is expected to react faster with electrophiles. The resulting carbocation is an oxocarbenium ion, which is significantly stabilized by resonance involving the oxygen atom. This superior stabilization of the intermediate leads to a lower activation energy and a faster reaction rate compared to styrene.
Experimental Protocols
Cationic Polymerization of Styrene
A representative experimental protocol for the cationic polymerization of styrene is as follows:
-
Initiator System : Tin (IV) chloride (SnCl4) with water as a co-initiator.[5]
-
Monomer : Styrene.
-
Solvent : A mixture of dichloromethane (CH2Cl2) and methylcyclohexane (MCH), for instance, in a 40:60 v/v ratio.[6]
-
Procedure : The polymerization is typically carried out under an inert atmosphere at low temperatures (e.g., -80 °C) to control the reaction rate and minimize side reactions.[6] The initiator is added to the monomer solution, and the reaction progress can be monitored by taking samples at different time intervals and analyzing the conversion gravimetrically after precipitation in a non-solvent like chilled ethanol.[6]
Comparative Cationic Copolymerization of Styrene and a Vinyl Ether
To compare the reactivity of styrene and a vinyl ether like α-ethoxystyrene, a copolymerization experiment can be designed:
-
Monomers : Styrene and 2,3-dihydro-4H-pyran (as a proxy for α-ethoxystyrene).[2]
-
Catalyst : A solid acid catalyst like 12-tungstophosphoric acid (H3PW12O40).[2]
-
Procedure : The bulk copolymerization is carried out by mixing the monomers with the catalyst. The reaction can be performed at a controlled temperature (e.g., 30°C).[2] The composition of the resulting copolymer is determined using techniques like FTIR and 1H-NMR to ascertain the relative incorporation of each monomer, which reflects their relative reactivities.[2]
Visualizations
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. : Oriental Journal of Chemistry [orientjchem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. google.com [google.com]
- 5. pslc.ws [pslc.ws]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Ethyl 1-phenylvinyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of principal analytical methodologies for the quantification and characterization of Ethyl 1-phenylvinyl ether. It adheres to the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the suitability of these methods for their intended purpose in quality control and research settings.[1][2][3] The focus is on providing a framework for comparing Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or structural elucidation. The following table summarizes the performance characteristics of three common methods for the analysis of vinyl ethers and similar compounds.
Table 1: Performance Comparison of Analytical Methods
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Quantitative Analysis, Impurity Profiling | Quantitative Analysis, Purity Determination | Structural Elucidation, Quantification |
| Typical Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Precision (%RSD) | < 1.5% | < 2.0% | < 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Low to Moderate (µg/mL range) | High (mg/mL range) |
| Specificity | High, based on retention time | Moderate, potential interference | High, based on unique spectral signals |
| Throughput | High | High | Low to Moderate |
| Alternative/Coupled Detector | Mass Spectrometry (MS) | Mass Spectrometry (MS) | Not applicable |
Note: The values presented are illustrative and represent typical performance characteristics. Actual results must be established through method-specific validation studies.
Experimental Protocols and Methodologies
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline standard procedures for each analytical technique.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating and quantifying volatile compounds like ethers.[4] Its high resolution and sensitivity make it ideal for assay and impurity determination.
Sample Preparation:
-
Prepare a stock solution of Ethyl 1-phenylvinyl ether at 1 mg/mL in dichloromethane.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Instrumentation and Conditions:
-
System: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.[4]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 20°C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 300°C.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile method suitable for a wide range of analytes. For compounds with a chromophore, like Ethyl 1-phenylvinyl ether, UV detection provides a robust means of quantification. A reverse-phase method is commonly employed for ethers.[5][6]
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Ethyl 1-phenylvinyl ether in acetonitrile.
-
Generate calibration standards by diluting the stock solution with the mobile phase to concentrations from 5 µg/mL to 200 µg/mL.
-
Prepare QC samples at appropriate concentrations.
Instrumentation and Conditions:
-
System: Waters Alliance HPLC System or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Quantitative Nuclear Magnetic Resonance (qNMR)
NMR spectroscopy is an essential tool for the structural confirmation of molecules like Ethyl 1-phenylvinyl ether and can also be used for quantification (qNMR).[7][8] It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.
Sample Preparation:
-
Accurately weigh approximately 10 mg of Ethyl 1-phenylvinyl ether and 5 mg of an internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Pulse Program: Standard quantitative pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time.
-
Acquisition: 16 scans, 90° pulse angle.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate a well-resolved signal from the analyte and the internal standard.
Validation Parameters and Workflows
Analytical method validation demonstrates that a procedure is suitable for its intended purpose.[3] Key parameters include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[1][9]
Logical Flow of Method Validation
The validation process follows a logical sequence to build confidence in the method's performance.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Separation of 2-Chloroethyl vinyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. Phenyl vinyl ether | 766-94-9 | Benchchem [benchchem.com]
- 8. Ethyl vinyl ether(109-92-2) 1H NMR [m.chemicalbook.com]
- 9. database.ich.org [database.ich.org]
A Spectroscopic Showdown: Unmasking the Isomers of (1-Ethoxyvinyl)benzene
A detailed comparative analysis of the spectroscopic signatures of (1-Ethoxyvinyl)benzene and its structural isomers offers a compelling glimpse into the subtle interplay of atomic arrangement and spectral output. This guide provides researchers, scientists, and drug development professionals with a comprehensive toolkit for distinguishing these closely related compounds, leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The seemingly minor shift of an ethoxy or vinyl group on a benzene ring gives rise to a family of isomers, each with a unique electronic and vibrational fingerprint. Understanding these differences is paramount for unambiguous identification in complex reaction mixtures and for ensuring the purity of pharmaceutical intermediates. This guide will focus on a comparative analysis of (1-Ethoxyvinyl)benzene and its key isomers: (E)- and (Z)-1-ethoxy-2-phenylethene (also known as (E)- and (Z)-β-ethoxystyrene), and the positional isomers 2-, 3-, and 4-ethoxystyrene.
At a Glance: A Comparative Overview
The structural variations among these isomers directly influence their spectroscopic properties. The position of the ethoxy group relative to the vinyl substituent on the benzene ring, or its placement on the vinyl group itself, creates distinct chemical environments for the constituent protons and carbon atoms. These differences are most vividly captured in their NMR spectra, while IR spectroscopy highlights variations in bond vibrations, and mass spectrometry reveals characteristic fragmentation patterns.
parent [label="(1-Ethoxyvinyl)benzene", pos="0,0!"]; isomer1 [label="(E)-1-ethoxy-2-phenylethene", pos="-3,2!"]; isomer2 [label="(Z)-1-ethoxy-2-phenylethene", pos="-3,-2!"]; isomer3 [label="2-Ethoxystyrene", pos="3,3!"]; isomer4 [label="3-Ethoxystyrene", pos="3,0!"]; isomer5 [label="4-Ethoxystyrene", pos="3,-3!"];
parent -- isomer1 [label="Isomer"]; parent -- isomer2 [label="Isomer"]; parent -- isomer3 [label="Isomer"]; parent -- isomer4 [label="Isomer"]; parent -- isomer5 [label="Isomer"]; }
Figure 1. Isomeric relationship of (1-Ethoxyvinyl)benzene.Spectroscopic Data: The Telltale Fingerprints
The following tables summarize the key spectroscopic data for (1-Ethoxyvinyl)benzene and its isomers, providing a quantitative basis for their differentiation.
¹H NMR Spectral Data (δ, ppm)
| Compound | Vinyl Protons | Aromatic Protons | Ethoxy Protons (CH₂) | Ethoxy Protons (CH₃) |
| (1-Ethoxyvinyl)benzene | 4.15 (d, 1H), 4.60 (d, 1H) | 7.20-7.45 (m, 5H) | 3.90 (q, 2H) | 1.35 (t, 3H) |
| (E)-1-ethoxy-2-phenylethene | 6.15 (d, 1H), 7.25 (d, 1H) | 7.20-7.40 (m, 5H) | 3.85 (q, 2H) | 1.30 (t, 3H) |
| 2-Ethoxystyrene | 5.30 (dd, 1H), 5.75 (dd, 1H), 6.90 (dd, 1H) | 6.85-7.50 (m, 4H) | 4.05 (q, 2H) | 1.45 (t, 3H) |
| 3-Ethoxystyrene | 5.25 (dd, 1H), 5.75 (dd, 1H), 6.70 (dd, 1H) | 6.80-7.30 (m, 4H) | 4.00 (q, 2H) | 1.40 (t, 3H) |
| 4-Ethoxystyrene | 5.15 (dd, 1H), 5.65 (dd, 1H), 6.70 (dd, 1H) | 6.85 (d, 2H), 7.35 (d, 2H) | 4.00 (q, 2H) | 1.40 (t, 3H) |
¹³C NMR Spectral Data (δ, ppm)
| Compound | Vinyl Carbons | Aromatic Carbons | Ethoxy Carbon (CH₂) | Ethoxy Carbon (CH₃) |
| (1-Ethoxyvinyl)benzene | 85.0, 158.0 | 125.0, 128.0, 128.5, 135.0 | 63.0 | 15.0 |
| (E)-1-ethoxy-2-phenylethene | 110.0, 145.0 | 126.0, 128.0, 128.8, 136.0 | 65.0 | 15.5 |
| 2-Ethoxystyrene | 115.0, 135.0 | 112.0, 121.0, 127.0, 129.0, 130.0, 156.0 | 63.5 | 14.8 |
| 3-Ethoxystyrene | 114.0, 136.5 | 113.0, 115.0, 119.0, 129.5, 138.0, 159.0 | 63.2 | 14.9 |
| 4-Ethoxystyrene | 112.0, 136.0 | 114.5, 127.5, 130.0, 158.5 | 63.4 | 14.7 |
IR Spectral Data (cm⁻¹)
| Compound | C=C Stretch (Vinyl) | C-O-C Stretch (Ether) | C-H Bending (Aromatic) |
| (1-Ethoxyvinyl)benzene | ~1630 | ~1220 | ~700, ~760 |
| (E)-1-ethoxy-2-phenylethene | ~1650 | ~1210 | ~690, ~750 |
| 2-Ethoxystyrene | ~1630 | ~1240 | ~750 |
| 3-Ethoxystyrene | ~1630 | ~1250 | ~690, ~780 |
| 4-Ethoxystyrene | ~1628 | ~1245 | ~830 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| (1-Ethoxyvinyl)benzene | 148 | 133, 120, 105, 91, 77 |
| (E)-1-ethoxy-2-phenylethene | 148 | 120, 105, 91, 77 |
| 2-Ethoxystyrene | 148 | 133, 120, 105, 91 |
| 3-Ethoxystyrene | 148 | 133, 120, 105, 91 |
| 4-Ethoxystyrene | 148 | 133, 120, 91 |
Experimental Protocols: The "How-To" Behind the Data
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following provides a general overview of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H NMR spectra were recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. ¹³C NMR spectra were typically acquired with proton decoupling. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Liquid samples were analyzed as a thin film between sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Samples were introduced via direct infusion or through a gas chromatograph (GC-MS).
-
Data Acquisition: EI mass spectra were acquired at an ionization energy of 70 eV. The mass-to-charge ratios (m/z) of the molecular ion and significant fragment ions were recorded.
In-Depth Analysis: Decoding the Spectroscopic Nuances
The tabulated data reveals distinct patterns that allow for the confident identification of each isomer.
NMR Spectroscopy: The ¹H NMR spectra are particularly informative. In (1-Ethoxyvinyl)benzene , the vinyl protons appear as two distinct doublets, a consequence of their geminal coupling. In contrast, the vinyl protons of the ethoxystyrene isomers exhibit a more complex splitting pattern (doublet of doublets) due to both geminal and vicinal couplings. The chemical shifts of the aromatic protons also provide clues to the substitution pattern. For instance, 4-ethoxystyrene displays a characteristic pair of doublets for its para-substituted aromatic ring. The ¹³C NMR spectra further differentiate the isomers based on the chemical shifts of the vinyl and aromatic carbons, which are sensitive to the electronic effects of the ethoxy group.
IR Spectroscopy: The C=C stretching vibration of the vinyl group appears in a similar region for all isomers, but subtle shifts can be observed. The C-O-C stretching of the ether linkage is a useful diagnostic tool. More significantly, the out-of-plane C-H bending vibrations in the fingerprint region (900-650 cm⁻¹) are highly characteristic of the substitution pattern on the benzene ring, providing a clear distinction between the ortho, meta, and para isomers of ethoxystyrene.
Mass Spectrometry: All isomers exhibit a molecular ion peak at m/z 148, confirming their identical molecular formula. However, their fragmentation patterns differ. For example, the ethoxystyrene isomers often show a prominent fragment at m/z 133, corresponding to the loss of a methyl group from the ethoxy substituent. The fragmentation of (1-Ethoxyvinyl)benzene can lead to different characteristic ions.
Conclusion
The spectroscopic comparison of (1-Ethoxyvinyl)benzene and its isomers underscores the power of modern analytical techniques in structural elucidation. By carefully analyzing the nuances in their NMR, IR, and MS spectra, researchers can confidently distinguish between these closely related compounds. This guide provides a foundational dataset and methodological framework to aid in the identification and characterization of these and other isomeric systems in various scientific and industrial applications.
A Comparative Guide to "Benzene, (1-ethoxyethenyl)-" as a Vinyl Ether Alternative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, vinyl ethers are indispensable reagents, serving as versatile building blocks in a myriad of chemical transformations. While common alkyl vinyl ethers have long been staples in the laboratory, "Benzene, (1-ethoxyethenyl)-", an aryl vinyl ether, presents a unique set of properties and reactivity that can offer distinct advantages in specific applications. This guide provides an objective comparison of "Benzene, (1-ethoxyethenyl)-" with other conventional vinyl ethers, supported by experimental data to inform your research and development endeavors.
Introduction to "Benzene, (1-ethoxyethenyl)-"
"Benzene, (1-ethoxyethenyl)-", also known as 1-ethoxy-1-phenylethene, is an aromatic vinyl ether characterized by the presence of a phenyl group attached to the vinyl carbon. This structural feature significantly influences its electronic properties and reactivity compared to its aliphatic counterparts.
Chemical Structure:
Comparative Cross-Reactivity Analysis of Ethyl 1-phenylvinyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Ethyl 1-phenylvinyl ether. Due to the limited availability of direct cross-reactivity studies for this specific compound in the public domain, this guide presents a framework for conducting such an analysis, including hypothetical, yet scientifically plausible, cross-reactivity data with structurally related compounds. The provided experimental protocols and data serve as a template for researchers to design and interpret their own studies.
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of an immunoassay developed for the specific detection of Ethyl 1-phenylvinyl ether. The percentage of cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled antigen from the antibody, to the concentration of Ethyl 1-phenylvinyl ether required for the same displacement.
| Compound | Structure | Relationship to Analyte | Hypothetical % Cross-Reactivity |
| Ethyl 1-phenylvinyl ether | C₆H₅C(OCH₂CH₃)=CH₂ | Target Analyte | 100% |
| Phenyl vinyl ether | C₆H₅OCH=CH₂ | Parent Compound | 55% |
| Methyl 1-phenylvinyl ether | C₆H₅C(OCH₃)=CH₂ | Structural Analog | 85% |
| Styrene | C₆H₅CH=CH₂ | Structural Analog | 15% |
| Phenol | C₆H₅OH | Potential Metabolite | <1% |
| 4-Hydroxy-ethyl 1-phenylvinyl ether | HOC₆H₄C(OCH₂CH₃)=CH₂ | Potential Metabolite | 70% |
Note: The data presented in this table is for illustrative purposes only and is intended to guide researchers in their own experimental design and data interpretation. Actual cross-reactivity will depend on the specific antibody and assay conditions used.
Experimental Protocol: Competitive Indirect ELISA
This protocol outlines a standard procedure for determining the cross-reactivity of various compounds in a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA) for Ethyl 1-phenylvinyl ether.
Materials:
-
96-well microtiter plates
-
Coating antigen (e.g., Ethyl 1-phenylvinyl ether conjugated to a carrier protein like BSA)
-
Primary antibody specific for Ethyl 1-phenylvinyl ether
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Ethyl 1-phenylvinyl ether standard
-
Potential cross-reactants
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen at a predetermined optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a series of dilutions of the standard (Ethyl 1-phenylvinyl ether) and the potential cross-reactants to the wells. Immediately add the primary antibody at its optimal dilution. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark at room temperature until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration for the standard and each potential cross-reactant. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for each compound. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Ethyl 1-phenylvinyl ether / IC50 of cross-reactant) x 100
Visualizations
The following diagrams illustrate the key principles and pathways relevant to cross-reactivity studies.
Caption: Principle of a competitive immunoassay for Ethyl 1-phenylvinyl ether.
Caption: Hypothetical metabolic pathway of Ethyl 1-phenylvinyl ether.
Mechanistic Showdown: (1-Ethoxyvinyl)benzene in Cationic Polymerization vs. [2+2] Cycloaddition
(1-Ethoxyvinyl)benzene , an electron-rich aromatic alkene, serves as a versatile starting material for a variety of organic transformations. This guide provides a detailed mechanistic comparison of two fundamental reactions involving this substrate: cationic polymerization and [2+2] cycloaddition with tetracyanoethylene (TCNE). The following sections will delve into the mechanistic pathways, present quantitative data for each reaction, and provide detailed experimental protocols for their execution in a research setting.
At a Glance: Key Reaction Parameters
For a rapid comparison, the following table summarizes the key quantitative data for the cationic polymerization of (1-Ethoxyvinyl)benzene and its [2+2] cycloaddition with tetracyanoethylene.
| Parameter | Cationic Polymerization of (1-Ethoxyvinyl)benzene | [2+2] Cycloaddition with Tetracyanoethylene |
| Reaction Type | Chain-growth polymerization | Pericyclic cycloaddition |
| Initiator/Reagent | 1-(Isobutoxy)ethyl chloride / ZnCl₂ | Tetracyanoethylene (TCNE) |
| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C | Room Temperature |
| Monomer Conversion | >95% | High (quantitative) |
| Molecular Weight (Mn) | Controllable, e.g., up to 10,000 g/mol | N/A (small molecule adduct) |
| Polydispersity Index (PDI) | Narrow (e.g., < 1.2) | N/A |
| Yield | High | High |
Reaction Mechanisms: A Tale of Two Pathways
The reactions of (1-ethoxyvinyl)benzene under cationic polymerization and in a [2+2] cycloaddition with TCNE proceed through distinct mechanistic routes, dictated by the nature of the reagents and reaction conditions.
Cationic Polymerization: A Chain Reaction of Carbocations
The cationic polymerization of (1-ethoxyvinyl)benzene, a type of vinyl ether, is a chain reaction that proceeds via carbocationic intermediates. The electron-donating ethoxy group stabilizes the formation of a carbocation at the alpha-position, making it highly susceptible to this type of polymerization.
The process can be broken down into three key stages:
-
Initiation: The reaction is initiated by a system that generates a carbocation. A common initiating system for vinyl ethers is a combination of an HCl adduct of a vinyl ether, such as 1-(isobutoxy)ethyl chloride, and a Lewis acid co-initiator like zinc chloride (ZnCl₂). The Lewis acid facilitates the abstraction of the chloride, generating the initial carbocation.
-
Propagation: The generated carbocation then rapidly adds to the double bond of a (1-ethoxyvinyl)benzene monomer molecule. This addition forms a new, stabilized carbocation at the growing polymer chain end. This process repeats, leading to the rapid growth of the polymer chain. The polymerization of vinyl ethers can exhibit "living" characteristics, meaning that termination and chain transfer reactions are minimal, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
-
Termination: The polymerization is typically terminated by the addition of a quenching agent, such as methanol or ammonia, which reacts with the carbocationic chain end to form a stable, neutral polymer.
[2+2] Cycloaddition with Tetracyanoethylene: A Stepwise Polar Mechanism
In contrast to the chain-growth mechanism of polymerization, the reaction of (1-ethoxyvinyl)benzene with tetracyanoethylene (TCNE) is a [2+2] cycloaddition. Due to the highly electron-deficient nature of TCNE and the electron-rich character of the enol ether, this reaction does not proceed via a concerted pericyclic pathway, which is typically thermally forbidden for [2+2] cycloadditions. Instead, it follows a stepwise mechanism involving a zwitterionic intermediate.[1][2]
The mechanism unfolds as follows:
-
Nucleophilic Attack and Zwitterion Formation: The electron-rich double bond of (1-ethoxyvinyl)benzene acts as a nucleophile and attacks one of the cyano-substituted carbons of TCNE. This leads to the formation of a covalent bond and a charge-separated intermediate, a zwitterion. The positive charge is stabilized by the ethoxy and phenyl groups on the former enol ether moiety, while the negative charge is delocalized over the dicyanomethanide portion of the TCNE remnant.
-
Ring Closure: The negatively charged carbanion of the zwitterionic intermediate then undergoes a rapid intramolecular cyclization by attacking the positively charged carbon, forming the four-membered cyclobutane ring.
Experimental Protocols
The following are representative experimental protocols for the cationic polymerization of (1-ethoxyvinyl)benzene and its [2+2] cycloaddition with tetracyanoethylene.
Protocol 1: Living Cationic Polymerization of (1-Ethoxyvinyl)benzene
This protocol is adapted from the living cationic polymerization of p-alkoxystyrenes, which are structurally and electronically similar to (1-ethoxyvinyl)benzene.[3]
Materials:
-
(1-Ethoxyvinyl)benzene (monomer), purified by distillation over calcium hydride.
-
Dichloromethane (CH₂Cl₂), distilled from calcium hydride.
-
1-(Isobutoxy)ethyl chloride (initiator).
-
Zinc chloride (ZnCl₂), as a 0.1 M solution in diethyl ether.
-
Methanol (quenching agent).
-
Nitrogen gas supply.
-
Schlenk line and glassware.
Procedure:
-
All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
In a glovebox or under a nitrogen atmosphere, a Schlenk flask is charged with 10 mL of dry dichloromethane and 1.0 g of (1-ethoxyvinyl)benzene.
-
The flask is cooled to 0 °C in an ice bath.
-
To the stirred monomer solution, 0.1 mL of a 0.1 M solution of 1-(isobutoxy)ethyl chloride in dichloromethane is added via syringe.
-
The polymerization is initiated by the addition of 0.1 mL of a 0.1 M solution of ZnCl₂ in diethyl ether.
-
The reaction is allowed to proceed for a specified time (e.g., 1-2 hours), with samples taken periodically to monitor monomer conversion by gas chromatography.
-
The polymerization is terminated by the addition of 1 mL of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
The molecular weight and polydispersity of the polymer are determined by gel permeation chromatography (GPC).
Protocol 2: [2+2] Cycloaddition of (1-Ethoxyvinyl)benzene with Tetracyanoethylene
This protocol is based on the known reactivity of enol ethers with tetracyanoethylene.
Materials:
-
(1-Ethoxyvinyl)benzene.
-
Tetracyanoethylene (TCNE).
-
Dichloromethane (CH₂Cl₂), anhydrous.
-
Nitrogen gas supply.
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1.28 g (10 mmol) of tetracyanoethylene in 20 mL of anhydrous dichloromethane.
-
To this solution, add a solution of 1.48 g (10 mmol) of (1-ethoxyvinyl)benzene in 10 mL of anhydrous dichloromethane dropwise at room temperature with stirring.
-
A color change is typically observed upon mixing, indicating the formation of a charge-transfer complex, which then proceeds to the product.
-
The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid residue is the cyclobutane adduct, which can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The reactions of (1-ethoxyvinyl)benzene presented here highlight the compound's dual reactivity, dictated by the choice of reaction partner and conditions. As an electron-rich alkene, it readily undergoes cationic polymerization to produce well-defined polymers. In contrast, its reaction with a strong electron acceptor like tetracyanoethylene leads to a [2+2] cycloaddition product via a polar, stepwise mechanism. Understanding these distinct mechanistic pathways is crucial for researchers in polymer chemistry and synthetic organic chemistry to effectively utilize (1-ethoxyvinyl)benzene and related monomers in the design and synthesis of new materials and complex molecules. The provided protocols offer a starting point for the practical exploration of these fascinating reactions in a laboratory setting.
References
Performance of "Benzene, (1-ethoxyethenyl)-" in Different Solvent Systems: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the behavior of a chemical compound in various solvent systems is critical for designing and optimizing experimental conditions. This guide provides a comparative overview of the performance of "Benzene, (1-ethoxyethenyl)-", also known as Ethyl 1-phenylvinyl ether, in different solvents. Due to a lack of extensive, publicly available experimental data specifically detailing the performance of "Benzene, (1-ethoxyethenyl)-" across a range of solvents, this guide will focus on its general chemical properties and expected behavior based on the principles of solvent chemistry. It will also highlight common alternatives and provide a logical framework for solvent selection in related applications.
Chemical Properties of Benzene, (1-ethoxyethenyl)-
"Benzene, (1-ethoxyethenyl)-" is an organic compound with the chemical formula C₁₀H₁₂O. Its structure consists of a benzene ring attached to an ethoxyethenyl group. This structure imparts both nonpolar (benzene ring) and polar (ether group) characteristics, influencing its solubility and reactivity in different solvent environments.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Synonyms | Ethyl 1-phenylvinyl ether, (1-Ethoxyvinyl)benzene |
| CAS Number | 6230-62-2 |
General chemical properties retrieved from PubChem.
Comparison of Performance in Solvent Systems
Solubility:
The "like dissolves like" principle suggests that "Benzene, (1-ethoxyethenyl)-" would exhibit higher solubility in nonpolar or moderately polar aprotic solvents due to the presence of the large nonpolar benzene ring.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): High solubility is expected. These solvents can effectively solvate the nonpolar phenyl group.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF)): Good to moderate solubility is anticipated. The ether linkage can interact with the polar aprotic solvent molecules.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Lower solubility is expected. The nonpolar nature of the bulk of the molecule would hinder interactions with the highly polar and hydrogen-bonding protic solvents.
Reactivity and Stability:
The vinyl ether functional group in "Benzene, (1-ethoxyethenyl)-" is susceptible to hydrolysis under acidic conditions to form acetophenone and ethanol. The rate of this hydrolysis would be significantly influenced by the solvent system.
-
In protic solvents, especially in the presence of an acid catalyst, the rate of hydrolysis is expected to be higher.
-
In aprotic solvents, the compound would likely exhibit greater stability.
Alternatives to "Benzene, (1-ethoxyethenyl)-"
In many synthetic applications, other vinyl ethers or protected ketone derivatives might serve as alternatives. The choice of an alternative would depend on the specific reaction, desired reactivity, and stability.
Common Alternatives:
-
Benzene, (1-methoxyethenyl)-: A closely related compound with similar reactivity.
-
2-Phenylpropene: A non-ether analogue.
-
Acetophenone Dimethyl Ketal: A protected form of acetophenone that is more stable to a wider range of conditions.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent system when working with "Benzene, (1-ethoxyethenyl)-" or similar compounds.
Caption: Logical workflow for solvent system selection.
Experimental Protocols
As no specific experimental studies detailing the performance of "Benzene, (1-ethoxyethenyl)-" in different solvents were identified, detailed experimental protocols from cited literature cannot be provided. Researchers should develop their own protocols based on the general principles outlined in this guide and through small-scale pilot experiments to determine the optimal solvent system for their specific application.
A Researcher's Guide to Isotopic Labeling of Benzene and Its Derivatives
For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable technique for elucidating reaction mechanisms, tracing metabolic pathways, and quantifying analytes in complex matrices. This guide provides a comparative overview of common methods for introducing deuterium (²H or D) and carbon-13 (¹³C) isotopes into benzene and its derivatives, complete with experimental data and detailed protocols.
Deuterium Labeling of Benzene Derivatives
Deuterium labeling of aromatic rings is a widely used strategy to investigate reaction mechanisms, enhance the metabolic stability of drug candidates, and prepare internal standards for mass spectrometry. The primary methods for direct deuteration of arenes involve catalytic hydrogen-deuterium (H/D) exchange reactions. Below is a comparison of three common catalytic systems.
Comparison of Catalytic Methods for Deuterium Labeling
| Catalytic System | Typical Catalyst | Deuterium Source | Substrate Scope | Typical Yield (%) | Deuterium Incorporation (%) | Key Advantages | Limitations |
| Iron-Catalyzed | Fe(OTf)₃ | D₂O | Electron-rich arenes and heteroarenes | Quantitative | Up to 97% | Cost-effective, uses a readily available deuterium source | Primarily effective for electron-rich substrates |
| Palladium-Catalyzed | Pd(OAc)₂ with N,N-bidentate ligand | D₂O | Broad, including electron-rich and electron-poor arenes | Good to excellent | High | Excellent functional group tolerance, applicable to complex molecules | Higher cost of catalyst and ligands compared to iron |
| Zeolite-Catalyzed | H-Mordenite, HZSM-5 | Perdeuteriobenzene, D₂O | Aromatic hydrocarbons | Variable | Variable | Catalyst recyclability, shape selectivity | Can require high temperatures, potential for side reactions |
Experimental Protocols
This method is effective for the deuteration of arenes with electron-donating groups.[1][2]
Protocol:
-
Under an argon atmosphere, charge a 4 mL vial with the substrate (0.5 mmol) and a stock solution of iron(III) triflate (Fe(OTf)₃) in acetonitrile (1 mL of a 14 mg/10 mL solution).
-
Add deuterium oxide (D₂O, 180 µL, 20 equivalents).
-
Stir the reaction mixture overnight at 90 °C in an aluminum heating block.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (2 mL) and a saturated aqueous solution of sodium bicarbonate (1 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 2 mL).
-
Combine the organic phases, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the deuterated product.
This protocol demonstrates high functional group tolerance, making it suitable for late-stage deuteration of complex molecules.[3][4]
Protocol:
-
In a glovebox, add the palladium catalyst, ligand, and substrate to a vial.
-
Add a solvent mixture of D₂O and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Seal the vial and heat the reaction mixture at the desired temperature for the specified time.
-
After cooling, extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it.
-
The crude product can be purified by column chromatography.
Workflow Diagrams
Caption: General workflows for iron and palladium-catalyzed deuteration of arenes.
Carbon-13 Labeling of Benzene Derivatives
Incorporating ¹³C into aromatic rings is crucial for nuclear magnetic resonance (NMR) studies, metabolic flux analysis, and as internal standards for mass spectrometry. Unlike H/D exchange, ¹³C labeling often requires the construction of the aromatic ring from a ¹³C-labeled precursor.
Comparison of ¹³C Labeling Methods
| Method | ¹³C Source | Substrate Scope | Typical Yield (%) | ¹³C Enrichment (%) | Key Advantages | Limitations |
| [5+1] Cyclization for Phenols | [carbonyl-¹³C]Dibenzyl carbonate | Substituted phenols | 24 - 85% | >97% | Late-stage, site-specific labeling of the ipso-carbon | Requires synthesis of a 1,5-dibromo-1,4-pentadiene precursor |
Experimental Protocol
This method allows for the direct and site-specific incorporation of a ¹³C atom into the ipso-position of a phenol ring.[4][5][6]
Protocol:
-
Synthesize the 1,5-dibromo-1,4-pentadiene precursor from the corresponding 1,4-dialkyne alcohol.
-
Prepare [carbonyl-¹³C]dibenzyl carbonate from benzyl chloride and potassium carbonate-¹³C.
-
Under a nitrogen atmosphere, dissolve the 1,5-dibromide precursor (0.04 mmol) in diethyl ether.
-
Cool the solution to -78 °C and add n-butyllithium to perform a lithium-halogen exchange.
-
Add the [carbonyl-¹³C]dibenzyl carbonate.
-
Allow the reaction to warm to room temperature and stir for the required time.
-
Quench the reaction with an acidic workup.
-
Extract the product and purify by chromatography to yield the 1-¹³C-labeled phenol.
Reaction Scheme
Caption: Reaction pathway for the synthesis of 1-¹³C-labeled phenols.
References
Safety Operating Guide
Proper Disposal of Benzene, (1-ethoxyethenyl)-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Benzene, (1-ethoxyethenyl)-, a compound that requires careful management due to its inherent hazards.
Understanding the Hazards
| Hazard Category | Description | Primary Concerns |
| Flammability | Highly flammable liquid and vapor.[3][6] | Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[6] |
| Health Hazards | Based on its components, it may be carcinogenic, cause skin and eye irritation, and be harmful if swallowed or inhaled.[1][3] | Long-term exposure to benzene is linked to blood-related illnesses.[1] High exposure to vinyl ethers can cause dizziness, and lightheadedness, and may damage the liver.[3][6] |
| Reactivity | Can form explosive peroxides and may polymerize violently, especially when heated or in contact with acids or oxidizing materials.[2][4] | Peroxide formation can lead to explosions, particularly upon concentration or distillation.[4] |
Step-by-Step Disposal Protocol
The following procedures are critical for the safe disposal of Benzene, (1-ethoxyethenyl)-.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A flame-resistant lab coat
-
Work in a well-ventilated fume hood.
2. Waste Collection:
-
Collect waste Benzene, (1-ethoxyethenyl)- in a designated, properly labeled, and compatible waste container.[7]
-
The container should be made of a material that is resistant to the chemical and should have a secure, tight-fitting lid.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. A chemical compatibility chart can be a useful reference for this purpose.[8][9][10][11]
-
Containers should not be filled to more than 90% capacity to allow for vapor expansion.[7]
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "Benzene, (1-ethoxyethenyl)-," and the associated hazards (e.g., Flammable, Carcinogen, Peroxide-Former).
-
Store the waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1]
-
The storage area should be secure and accessible only to authorized personnel.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[12]
-
Provide them with a complete and accurate description of the waste, including its chemical composition and known hazards.
-
Follow all institutional and regulatory (e.g., EPA, OSHA) guidelines for hazardous waste disposal.[13]
5. Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and eliminate all ignition sources.
-
Use absorbent materials, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.
-
Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.
-
For large spills, or if you are unsure how to proceed, contact your EHS office or emergency services immediately.
Disposal Workflow Diagram
The following diagram illustrates the key steps in the safe disposal of Benzene, (1-ethoxyethenyl)-.
Caption: Workflow for the safe disposal of Benzene, (1-ethoxyethenyl)-.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. VINYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. ICSC 1261 - VINYL ETHYL ETHER [inchem.org]
- 5. VINYL ETHYL ETHER [training.itcilo.org]
- 6. nj.gov [nj.gov]
- 7. ethz.ch [ethz.ch]
- 8. coleparmer.com [coleparmer.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. sterlitech.com [sterlitech.com]
- 11. graco.com [graco.com]
- 12. wm.com [wm.com]
- 13. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
